molecular formula C10H10O5 B8023214 Cerberic acid B

Cerberic acid B

Cat. No.: B8023214
M. Wt: 210.18 g/mol
InChI Key: QOJNCZPYJHQQOQ-MRVPVSSYSA-N
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Description

Cerberic acid B is a useful research compound. Its molecular formula is C10H10O5 and its molecular weight is 210.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(2R)-2-carboxy-2-hydroxyethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8,11H,5H2,(H,12,13)(H,14,15)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJNCZPYJHQQOQ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)C[C@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Cerberic Acid B: A Technical Guide to its Natural Origins and Scientific Foundation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the natural source, isolation, and characterization of Cerberic acid B has been compiled for researchers, scientists, and professionals in drug development. This document clarifies existing information in the public domain and provides a foundational repository of knowledge on this phenylpropionic acid derivative.

This compound, a natural organic compound, has been definitively identified as a secondary metabolite of the plant Cerbera manghas, commonly known as the sea mango. This guide refutes previous conflicting reports suggesting a fungal origin from Aspergillus species and consolidates the available scientific data into a single, in-depth resource.

Natural Source and Isolation

This compound is isolated from the bark of Cerbera manghas, an evergreen coastal tree belonging to the Apocynaceae family. The isolation of this compound, along with its analogue Cerberic acid A, was first reported in a 2010 study published in the journal Fitoterapia.[1] The process, as outlined in the foundational study, involves extraction and chromatographic separation techniques to yield the pure compound.

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference
CAS Number 1309362-77-3N/A
Molecular Formula C₁₀H₁₀O₅N/A
Molecular Weight 210.18 g/mol N/A

Experimental Protocols

The following sections detail the methodologies employed in the initial isolation and characterization of this compound, based on the primary literature.

Extraction and Isolation Workflow

The isolation of this compound from the bark of Cerbera manghas follows a multi-step process involving solvent extraction and chromatographic purification. While the primary source provides a general overview, a typical workflow for the isolation of such natural products is presented below.

Isolation_Workflow Start Air-dried bark of Cerbera manghas Extraction Extraction with organic solvents (e.g., Methanol) Start->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Partitioning Solvent-solvent Partitioning Crude_Extract->Partitioning Fractions Generation of fractions (e.g., n-hexane, ethyl acetate, n-butanol) Partitioning->Fractions Chromatography Repeated Column Chromatography of active fraction (e.g., Silica gel, Sephadex LH-20) Fractions->Chromatography Purified_Compound Pure this compound Chromatography->Purified_Compound

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation

The molecular structure of this compound was determined using a combination of spectroscopic techniques.[1] These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Mass Spectrometry (ESI-FT-ICR-MS): To determine the precise molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To establish the carbon-hydrogen framework and the connectivity between different parts of the molecule.

Biological Activity

Preliminary biological screening has been conducted on compounds isolated from Cerbera manghas. Cerberic acid A, a closely related compound isolated alongside this compound, demonstrated weak cytotoxic activity against HepG2, MCF-7, and HeLa cell lines.[1] At present, there is no publicly available data specifically detailing the biological activity or associated signaling pathways of this compound. Further research is required to elucidate its pharmacological potential.

Conclusion

This technical guide provides a clear and concise overview of the current knowledge surrounding this compound, with a focus on its natural source and the scientific methods used for its isolation and characterization. By consolidating this information, it is hoped that further research into the biological activities and potential therapeutic applications of this natural product will be stimulated. The clarification of its origin from Cerbera manghas provides a solid foundation for future phytochemical and pharmacological investigations.

References

Cerberic Acid B: A Technical Overview of Physicochemical Properties and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerberic acid B is a naturally occurring organic acid that has garnered interest within the scientific community. This technical guide consolidates the currently available information on its physical and chemical properties. It is important to note that while the existence and basic chemical information of this compound are documented, detailed experimental data, comprehensive biological activity studies, and specific protocols are not extensively available in publicly accessible scientific literature. This document aims to provide a thorough overview of the known attributes of this compound and to identify areas where further research is required.

Introduction

This compound is a specialized natural product. Initial information suggests it is derived from both fungal species and has been isolated from the bark of Cerbera manghas.[1] Its structural analogs and related compounds have hinted at potential biological activities, including weak cytotoxic effects and possible modulation of inflammatory and microbial pathways. However, a comprehensive understanding of this compound's own biological function and mechanism of action remains to be elucidated through dedicated research. This guide serves as a foundational resource, summarizing the established data and highlighting the knowledge gaps that future studies can address.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Chemical Formula C₁₀H₁₀O₅[2][3][4]
Molecular Weight 210.18 g/mol [3][4]
CAS Number 1309362-77-3[3]
Physical Form Powder[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5]
Melting Point Not Reported-
pKa Not Reported-

Spectroscopic Data

The structure of this compound was originally determined using a suite of spectroscopic techniques, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D).[1] However, the specific spectral data (e.g., peak lists, chemical shifts, coupling constants, and spectra images) are not available in the public domain. For illustrative purposes, this section outlines the general principles of how these techniques would be applied to a molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Would be used to determine the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Would reveal the number of unique carbon atoms and provide information about their hybridization and chemical environment.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Would be employed to establish the complete covalent structure by showing correlations between protons, between carbons, and between protons and carbons.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, such as O-H stretches from carboxylic acid and hydroxyl groups, C=O stretches from carboxylic acid and potentially other carbonyl groups, and C-O stretches.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the precise molecular weight and elemental composition of this compound. Fragmentation patterns observed in the mass spectrum would provide further structural information.

Biological Activity and Experimental Protocols

Preliminary information suggests that compounds related to this compound may possess biological activity. For instance, Cerberic acid A has demonstrated weak cytotoxic activity against certain cancer cell lines. It has been postulated that this compound may have a role in modulating inflammatory responses and inhibiting microbial growth. However, specific studies detailing these activities, including the experimental protocols and the signaling pathways involved, are not currently available.

For the benefit of researchers designing future studies, this section provides generalized experimental workflows for assessing potential cytotoxicity and anti-inflammatory effects.

General Cytotoxicity Assay Workflow

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cytotoxicity_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat cells with varying concentrations of this compound incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read Read absorbance at ~570 nm solubilize->read analyze Analyze data to determine IC50 read->analyze

Figure 1. Generalized workflow for an MTT-based cytotoxicity assay.

General Anti-Inflammatory Assay Workflow (LPS-induced cytokine production)

To investigate anti-inflammatory properties, one could measure the effect of this compound on cytokine production in immune cells (e.g., macrophages) stimulated with lipopolysaccharide (LPS).

Anti_Inflammatory_Assay_Workflow start Culture macrophages in 24-well plate pretreat Pre-treat cells with This compound start->pretreat incubate1 Incubate (1h) pretreat->incubate1 stimulate Stimulate with LPS incubate1->stimulate incubate2 Incubate (24h) stimulate->incubate2 collect Collect supernatant incubate2->collect elisa Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA collect->elisa analyze Analyze data for -inflammatory effects elisa->analyze

Figure 2. Generalized workflow for an in vitro anti-inflammatory assay.

Potential Signaling Pathways

Given the limited direct research on this compound, any discussion of its involvement in signaling pathways is speculative. However, based on the activities of other natural products with anti-inflammatory properties, potential targets could include pathways like NF-κB and MAPK, which are central regulators of inflammation.

Potential_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway activates Cerberic_B This compound (?) Cerberic_B->IKK inhibits? Cerberic_B->MAPK_pathway inhibits? IκBα IκBα IKK->IκBα phosphorylates NFκB_IκBα NF-κB/IκBα Complex NFκB NF-κB NFκB_IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) MAPK_pathway->Gene_Expression contributes to NFκB_nuc->Gene_Expression induces

Figure 3. Hypothetical anti-inflammatory signaling pathway modulation by this compound.

Conclusion and Future Directions

This compound presents as a molecule of interest for further scientific investigation. The currently available data provides a basic chemical profile but lacks the in-depth experimental detail necessary for a full assessment of its potential. Future research should prioritize the following:

  • Complete Physicochemical Characterization: Determination of melting point, pKa, and other quantitative physical properties.

  • Publication of Spectroscopic Data: Detailed ¹H NMR, ¹³C NMR, IR, and MS spectra should be made publicly available to confirm the structure and aid in the identification of this compound in future studies.

  • Comprehensive Biological Screening: Systematic evaluation of its cytotoxic, anti-inflammatory, antimicrobial, and other biological activities using a range of in vitro and in vivo models.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts any observed biological effects.

A thorough investigation into these areas will be crucial to unlocking the full scientific and potentially therapeutic value of this compound.

References

The Enigmatic Structure of Cerberic Acid B: A Case of Undisclosed Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

Despite its listing in chemical databases, a comprehensive, publicly available scientific record detailing the structure elucidation of Cerberic acid B remains elusive. This technical overview addresses the current state of knowledge and the significant information gap regarding this natural compound.

This compound is cataloged in chemical libraries such as PubChem with the molecular formula C₁₀H₁₀O₅ and the CAS number 1309362-77-3.[1][2][3][4] It is described as a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine.[3] Vendors list it as a powder soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]

However, a thorough investigation of scientific literature and chemical databases fails to yield the primary research article that describes its isolation, purification, and, most importantly, the detailed spectroscopic and analytical data that led to the determination of its chemical structure. The process of structure elucidation for a novel natural product is a cornerstone of organic chemistry and drug discovery. It typically involves a suite of sophisticated analytical techniques to piece together the molecular puzzle.

The Standard Path to Structure Elucidation: A Methodological Void for this compound

For a compound like this compound, researchers would typically follow a well-established workflow to determine its structure. The absence of a publication detailing this process for this compound means that critical data and experimental protocols are not available to the scientific community.

A hypothetical workflow for the structure elucidation of a novel natural product is presented below. This logical progression of experiments is essential for unambiguously defining the chemical architecture of a molecule.

structure_elucidation_workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic & Analytical Characterization cluster_determination Structure Determination & Confirmation raw_extract Crude Natural Source Extract chromatography Chromatographic Separation (e.g., HPLC, Column) raw_extract->chromatography pure_compound Pure this compound chromatography->pure_compound ms Mass Spectrometry (MS) - Molecular Formula pure_compound->ms nmr Nuclear Magnetic Resonance (NMR) - 1D (¹H, ¹³C) - 2D (COSY, HSQC, HMBC) ir_uv IR & UV-Vis Spectroscopy - Functional Groups - Conjugated Systems chiral Chiral Analysis - Optical Rotation - CD Spectroscopy data_integration Data Integration & Fragment Assembly nmr->data_integration proposed_structure Proposed 2D Structure data_integration->proposed_structure stereochemistry Determination of Stereochemistry proposed_structure->stereochemistry final_structure Final 3D Structure stereochemistry->final_structure synthesis Chemical Synthesis (Confirmation) final_structure->synthesis

A generalized workflow for natural product structure elucidation.

Missing Data: The Unanswered Questions

Without the foundational research, key quantitative data and experimental details for this compound are unavailable. This includes:

Data TypeInformation ProvidedStatus for this compound
¹H NMR Number of unique protons, their chemical environment, and connectivity.Not Publicly Available
¹³C NMR Number of unique carbons and their types (e.g., C, CH, CH₂, CH₃).Not Publicly Available
2D NMR (COSY, HSQC, HMBC) Correlations between protons and carbons, crucial for assembling the molecular skeleton.Not Publicly Available
High-Resolution Mass Spectrometry (HR-MS) Precise molecular weight, used to determine the exact molecular formula.Not Publicly Available
Infrared (IR) Spectroscopy Presence of key functional groups (e.g., -OH, C=O, C=C).Not Publicly Available
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about conjugated π-systems.Not Publicly Available
Optical Rotation / Circular Dichroism (CD) Determination of the compound's stereochemistry.Not Publicly Available

Experimental Protocols: A Blank Slate

The specific methodologies that would have been employed for the isolation and analysis of this compound are also unknown. This would include:

  • Isolation Protocol: Details of the source organism, extraction solvent and procedure, and the specific chromatographic techniques (e.g., column type, mobile phase) used for purification.

  • Spectroscopic Parameters: Information on the solvents used for NMR analysis, the spectrometer frequencies, and the specific parameters for each 1D and 2D NMR experiment.

  • Mass Spectrometry Conditions: The type of ionization source (e.g., ESI, APCI) and analyzer used.

Conclusion for the Research Community

The case of this compound highlights a significant challenge in natural product research when foundational data is not publicly accessible. While the compound is commercially available, the lack of a primary scientific publication on its structure elucidation prevents a thorough understanding and independent verification of its chemical identity. For researchers, scientists, and drug development professionals, this information gap means that any work involving this compound must proceed with the caveat that its structure has not been detailed in the peer-reviewed scientific literature. Further investigation to locate or re-elucidate the structure of this compound would be a valuable contribution to the field of natural product chemistry.

References

Cerberic Acid B: A Technical Guide to Uncovering its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerberic acid B is a chemical entity for which there is a significant lack of publicly available biological data. This technical guide serves as a foundational document for researchers and drug development professionals interested in exploring the potential therapeutic applications of this molecule. Due to the absence of published studies on its biological activity, this guide will focus on its known physicochemical properties and present a proposed roadmap for its initial biological characterization. This includes a series of recommended experimental protocols, templates for data presentation, and conceptual visualizations of potential experimental workflows and signaling pathways to guide future research endeavors.

Introduction to this compound

This compound is a small molecule with the chemical formula C10H10O5.[1] Despite its defined chemical structure, a comprehensive review of scientific literature and chemical databases reveals a notable absence of studies detailing its biological effects, mechanism of action, or potential therapeutic applications. This presents a unique opportunity for novel discovery in the field of pharmacology and drug development. The initial step for any research program focused on this compound would be a broad-based screening to identify any significant biological activity.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for designing and executing the experimental protocols outlined in the subsequent sections.

PropertyValueSource
Molecular Formula C10H10O5PubChem[1]
Molecular Weight 210.18 g/mol ChemicalBook[2]
CAS Number 1309362-77-3ChemicalBook[2]
Form PowderChemicalBook[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemicalBook[2]

Proposed Experimental Workflow for Biological Screening

Given the lack of existing data, a tiered screening approach is recommended to efficiently assess the biological activity of this compound. The proposed workflow is designed to move from broad, high-throughput screens to more specific, mechanistic studies.

experimental_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Hit Validation cluster_2 Phase 3: Lead Optimization & In Vivo Studies Compound Acquisition Compound Acquisition Cytotoxicity Assays Cytotoxicity Assays Compound Acquisition->Cytotoxicity Assays Antimicrobial Assays Antimicrobial Assays Compound Acquisition->Antimicrobial Assays Anti-inflammatory Assays Anti-inflammatory Assays Compound Acquisition->Anti-inflammatory Assays Dose-Response Studies Dose-Response Studies Cytotoxicity Assays->Dose-Response Studies Antimicrobial Assays->Dose-Response Studies Anti-inflammatory Assays->Dose-Response Studies Target Identification Target Identification Dose-Response Studies->Target Identification Initial Mechanism of Action Studies Initial Mechanism of Action Studies Target Identification->Initial Mechanism of Action Studies Chemical Analogue Synthesis Chemical Analogue Synthesis Initial Mechanism of Action Studies->Chemical Analogue Synthesis ADME/Tox Profiling ADME/Tox Profiling Chemical Analogue Synthesis->ADME/Tox Profiling Animal Model Efficacy Studies Animal Model Efficacy Studies ADME/Tox Profiling->Animal Model Efficacy Studies signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Cerberic_Acid_B Cerberic_Acid_B Cerberic_Acid_B->Raf

References

Cerberic Acid B: A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerberic acid B is a naturally occurring phenylpropionic acid derivative that has garnered interest for its potential pharmacological activities. Initially isolated from the bark of Cerbera manghas, it has also been identified in the flowers and latex of Plumeria rubra[1][2]. As a member of the carboxyl-substituted phenylpropanoids, a relatively rare class of natural products, this compound presents a unique chemical scaffold for therapeutic exploration[2]. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its anti-inflammatory properties. The information is compiled from available preclinical studies, offering insights for further research and development.

Core Biological Activities

Preliminary research suggests that this compound possesses multiple biological activities, primarily centered around its anti-inflammatory and potential antimicrobial effects[3]. Its anti-herbivory role in plants has also been noted[4]. The primary focus of current research has been on elucidating its anti-inflammatory mechanism.

Anti-inflammatory Mechanism of Action

The principal characterized mechanism of action for this compound is its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. In vitro studies have demonstrated that this compound can significantly reduce NO production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells[2][5].

Inhibition of Nitric Oxide Production

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including NO. This process is primarily mediated by the upregulation of inducible nitric oxide synthase (iNOS). The inhibitory effect of this compound on NO production suggests that it interferes with this inflammatory cascade.

While the precise molecular target of this compound within this pathway has not been definitively identified, it is hypothesized that, like other phenylpropanoids, it may act on upstream signaling molecules that regulate iNOS expression. Key signaling pathways commonly involved in the LPS-induced inflammatory response in macrophages include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, this compound could potentially suppress the transcription of the Nos2 gene, which encodes for iNOS.

The following diagram illustrates the proposed anti-inflammatory mechanism of action of this compound.

Cerberic_Acid_B_Anti_inflammatory_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds to NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway Activates NFkB NF-κB NFkB_pathway->NFkB Activates iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Arginine L-Arginine Arginine->NO CerbericAcidB This compound CerbericAcidB->NO Inhibits Production iNOS_gene Nos2 Gene NFkB->iNOS_gene Promotes transcription iNOS_gene->iNOS_mRNA Transcription

Caption: Proposed anti-inflammatory mechanism of this compound.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the reported in vitro anti-inflammatory activity of this compound and its analogues.

CompoundAssayCell LineIC50 (µM)Reference
This compoundNitric Oxide Production InhibitionRAW264.76.52 ± 0.23 to 35.68 ± 0.17 (range for analogues)[2][5]

Potential Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties[3]. However, at present, there is a lack of detailed published data to support this. The specific spectrum of activity, minimum inhibitory concentrations (MICs), and the mechanism by which it may inhibit microbial growth have not yet been elucidated. Further research is required to validate and characterize this potential bioactivity.

Experimental Protocols

Isolation and Purification of this compound

This compound has been successfully isolated from the flowers of Plumeria rubra 'Acutifolia' using high-speed counter-current chromatography (HSCCC)[6]. The general workflow for its isolation is as follows:

Isolation_Workflow Start Dried Flowers of Plumeria rubra Extraction Extraction with 75% Ethanol Start->Extraction Resin Treatment with D101 Macroporous Resin Extraction->Resin Fractionation Elution with 15% and 30% Ethanol to yield fractions Resin->Fractionation HSCCC1 HSCCC on 15% Ethanol Fraction (n-butanol-methanol-water) Fractionation->HSCCC1 Fraction 1 HSCCC2 HSCCC on 30% Ethanol Fraction (ethyl acetate-n-butanol-water) Fractionation->HSCCC2 Fraction 2 CompoundI 15-demethylplumieride HSCCC1->CompoundI CerbericAcidB This compound HSCCC1->CerbericAcidB CompoundIII Kaempferol-3-rutinoside HSCCC2->CompoundIII Purity Purity Determination by HPLC-DAD CerbericAcidB->Purity Structure Structural Identification (UV, MS, NMR) Purity->Structure

Caption: General workflow for the isolation of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide Production

The anti-inflammatory activity of this compound was evaluated by measuring its ability to inhibit NO production in LPS-stimulated macrophages[2][5].

Cell Line: Murine macrophage cell line RAW264.7.

Methodology:

  • Cell Culture: RAW264.7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Control groups include cells treated with vehicle only, LPS only, and a positive control inhibitor.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for NO production.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: The percentage of NO production inhibition is calculated by comparing the nitrite concentrations in the treated groups to the LPS-only control. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then determined.

  • Cell Viability Assay: A cell viability assay (e.g., MTT or MTS assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

Conclusion and Future Directions

This compound is an intriguing natural product with demonstrated anti-inflammatory activity, primarily through the inhibition of nitric oxide production. The available data provides a solid foundation for its further investigation as a potential therapeutic agent. However, significant knowledge gaps remain.

Future research should focus on:

  • Target Identification: Elucidating the specific molecular target(s) of this compound within the inflammatory signaling cascade.

  • Pathway Analysis: Investigating the effects of this compound on key inflammatory pathways such as NF-κB and MAPK to understand its upstream mechanism of action.

  • Antimicrobial Evaluation: Systematically evaluating the antimicrobial spectrum and potency of this compound against a panel of pathogenic bacteria and fungi.

  • In Vivo Studies: Conducting in vivo studies in animal models of inflammation and infection to validate the preclinical in vitro findings and assess its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify key structural features required for its biological activity and to potentially develop more potent and selective compounds.

Addressing these areas will be crucial for advancing our understanding of this compound and determining its viability as a lead compound for drug development.

References

Potential Therapeutic Targets of Cerberic Acid B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerberic acid B is a naturally occurring phenylpropanoid derivative that has been isolated from the barks of Cerbera manghas and the flowers of Plumeria rubra.[1] Preliminary studies have indicated its potential as a modulator of inflammatory responses, suggesting its utility in the development of novel therapeutic agents.[2] This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, focusing on its anti-inflammatory properties. The information presented herein is intended to facilitate further research and drug development efforts centered on this promising natural compound.

Anti-inflammatory Activity of this compound

The primary evidence for the therapeutic potential of this compound lies in its demonstrated anti-inflammatory activity. A key study has shown that this compound and its derivatives significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.[3][4][5][6] Overproduction of NO is a hallmark of chronic inflammation and is implicated in the pathophysiology of various inflammatory diseases. The inhibitory effect of this compound on NO production suggests that its therapeutic targets are likely key components of the inflammatory signaling cascade.

Quantitative Data on Nitric Oxide Inhibition

The following table summarizes the reported inhibitory activity of this compound and its derivatives on NO production.

CompoundCell LineStimulantIC50 (µM)Reference
This compound and derivativesRAW264.7LPS6.52 ± 0.23 to 35.68 ± 0.17[3][6]

Potential Therapeutic Targets

Based on its inhibitory effect on nitric oxide production, the potential therapeutic targets of this compound are likely located within the signaling pathways that regulate the expression and activity of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. The most prominent of these pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inducible Nitric Oxide Synthase (iNOS)

Background: iNOS is the primary enzyme responsible for the production of high concentrations of nitric oxide in response to inflammatory stimuli such as LPS.[7] The overproduction of NO by iNOS can lead to tissue damage and contribute to the pathology of inflammatory diseases. Therefore, direct inhibition of iNOS activity is a viable therapeutic strategy.

Hypothesis: this compound may directly bind to and inhibit the enzymatic activity of iNOS.

Experimental Protocol to Determine Direct iNOS Inhibition:

  • Objective: To assess the direct inhibitory effect of this compound on iNOS enzyme activity.

  • Methodology:

    • Enzyme Source: Recombinant murine or human iNOS enzyme.

    • Assay Principle: A cell-free enzymatic assay measuring the conversion of L-arginine to L-citrulline and NO. The production of NO can be quantified using the Griess reagent, which detects nitrite, a stable breakdown product of NO.

    • Procedure: a. Prepare a reaction mixture containing the iNOS enzyme, its cofactor tetrahydrobiopterin (BH4), and the substrate L-arginine in a suitable buffer. b. Add varying concentrations of this compound to the reaction mixture. A known iNOS inhibitor (e.g., L-NIL) should be used as a positive control. c. Incubate the reaction mixture at 37°C for a specified period. d. Stop the reaction and measure the amount of nitrite produced using the Griess assay. e. Calculate the percentage of iNOS inhibition for each concentration of this compound and determine the IC50 value.

DOT Diagram: iNOS Inhibition

iNOS_Inhibition L_Arginine L-Arginine iNOS iNOS L_Arginine->iNOS Substrate L_Citrulline L-Citrulline iNOS->L_Citrulline NO Nitric Oxide iNOS->NO Cerberic_Acid_B This compound Cerberic_Acid_B->iNOS Inhibition

Caption: Direct inhibition of iNOS by this compound.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Background: The NF-κB signaling pathway is a central regulator of inflammation.[4] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including Nos2 (the gene encoding iNOS), and induces their transcription.

Hypothesis: this compound may inhibit the NF-κB signaling pathway, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of iNOS.

Experimental Protocol to Investigate NF-κB Inhibition:

  • Objective: To determine if this compound inhibits the activation and nuclear translocation of NF-κB.

  • Methodology:

    • Cell Line: RAW264.7 macrophages.

    • Western Blot Analysis for IκBα Degradation and NF-κB p65 Phosphorylation: a. Pre-treat cells with various concentrations of this compound for 1 hour. b. Stimulate the cells with LPS (1 µg/mL) for 30 minutes. c. Lyse the cells and perform Western blot analysis to detect the levels of phosphorylated IκBα, total IκBα, phosphorylated NF-κB p65, and total NF-κB p65. A decrease in IκBα levels and an increase in phosphorylated p65 would indicate NF-κB activation, which would be expected to be inhibited by this compound.

    • Immunofluorescence for NF-κB p65 Nuclear Translocation: a. Grow RAW264.7 cells on coverslips. b. Pre-treat with this compound and stimulate with LPS as described above. c. Fix, permeabilize, and stain the cells with an antibody against the p65 subunit of NF-κB. d. Visualize the subcellular localization of p65 using fluorescence microscopy. In unstimulated cells, p65 will be in the cytoplasm. LPS stimulation will cause it to translocate to the nucleus. Effective inhibition by this compound would result in p65 remaining in the cytoplasm.

DOT Diagram: NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_NFkB->NFkB Release Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Cerberic_Acid_B This compound Cerberic_Acid_B->IKK Inhibition? DNA DNA NFkB_n->DNA Binding iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription

Caption: Potential inhibition of the NF-κB pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

Background: The MAPK family, including ERK, JNK, and p38, plays a crucial role in regulating the inflammatory response.[8] LPS stimulation of macrophages leads to the activation of these MAPKs, which in turn can contribute to the expression of pro-inflammatory genes like Nos2.

Hypothesis: this compound may inhibit the phosphorylation and activation of one or more MAPK pathways, leading to a downstream reduction in iNOS expression.

Experimental Protocol to Investigate MAPK Inhibition:

  • Objective: To determine the effect of this compound on the activation of ERK, JNK, and p38 MAPKs.

  • Methodology:

    • Cell Line: RAW264.7 macrophages.

    • Western Blot Analysis: a. Pre-treat cells with various concentrations of this compound for 1 hour. b. Stimulate the cells with LPS (1 µg/mL) for 30 minutes. c. Lyse the cells and perform Western blot analysis using antibodies specific for the phosphorylated (active) and total forms of ERK, JNK, and p38. A decrease in the ratio of phosphorylated to total MAPK would indicate inhibition by this compound.

DOT Diagram: MAPK Signaling Pathway

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation Cerberic_Acid_B This compound Cerberic_Acid_B->MAPKK Inhibition? DNA DNA AP1->DNA Binding iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription

Caption: Potential inhibition of the MAPK pathway by this compound.

Future Directions and Conclusion

The available evidence strongly suggests that this compound possesses anti-inflammatory properties, primarily through the inhibition of nitric oxide production. The most likely therapeutic targets are key regulatory components of the iNOS, NF-κB, and MAPK signaling pathways. Further research, following the experimental protocols outlined in this guide, is necessary to elucidate the precise molecular mechanism of action of this compound. Identifying its direct binding partners through techniques like chemical proteomics would be a significant step forward. A thorough understanding of its therapeutic targets will be crucial for the development of this compound as a novel anti-inflammatory drug.

References

Cerberic Acid B: A Review of an Obscure Natural Product

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cerberic acid B is a natural product with limited available scientific literature. This document summarizes the currently accessible information regarding its chemical properties. At present, there is a significant gap in the scientific record concerning its biological activity, mechanism of action, and any associated quantitative data from experimental studies.

Chemical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 1309362-77-3. Its molecular formula is C10H10O5, and it has a molecular weight of 210.18 g/mol .[1] Available information from chemical suppliers indicates that it is a powder soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

PropertyValueSource
CAS Number 1309362-77-3ChemicalBook
Molecular Formula C10H10O5ChemicalBook
Molecular Weight 210.18 g/mol ChemicalBook
Physical Form PowderChemicalBook
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemicalBook

Biological Origin

Information regarding the biological origin of this compound is sparse and somewhat conflicting in the public domain. Some sources suggest it is a phenylpropanoid that can be isolated from the bark of Cerbera manghas, a plant in the Apocynaceae family. Other sources indicate it is a natural product derived from certain fungal species within the Aspergillus genus. Without primary scientific literature, it is difficult to definitively confirm its natural source.

Biological Activity and Signaling Pathways

A comprehensive search of scientific databases reveals a notable absence of published research on the biological activity of this compound. Consequently, there is no information available regarding its mechanism of action, potential therapeutic effects, or any signaling pathways it may modulate.

Experimental Protocols

Due to the lack of published studies, there are no detailed experimental protocols available for the isolation, synthesis, or biological evaluation of this compound.

Conclusion

This compound remains a poorly characterized natural product. While its basic chemical properties are documented by commercial suppliers, there is a critical lack of peer-reviewed scientific literature detailing its biological effects and mechanism of action. This presents an opportunity for natural product researchers to conduct foundational studies to elucidate the potential pharmacological properties of this compound. Further investigation is required to isolate or synthesize this compound in sufficient quantities for biological screening and to explore its potential as a novel therapeutic agent. Researchers interested in this molecule would need to undertake de novo studies to determine its biological activities.

References

Cerberic Acid B: A Technical Overview of an Understudied Fungal Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature providing in-depth, specific data on Cerberic acid B is exceptionally limited. This guide provides a comprehensive overview based on the available chemical information and places it within the broader context of its chemical class, polyketides derived from Aspergillus species. The experimental protocols, biological activities, and mechanisms of action described herein are based on general methodologies and common findings for related fungal secondary metabolites and should be considered hypothetical for this compound until specific research is published.

Introduction

This compound is a natural product identified as a secondary metabolite from fungi of the Aspergillus genus.[1] Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a role in defense and environmental interactions. Fungal polyketides, the class to which this compound likely belongs, are known for their structural diversity and a wide range of biological activities, making them a subject of interest in pharmacology and drug development.[2][3][4]

Initial information suggests that this compound may possess properties relevant to modulating inflammatory responses and inhibiting microbial growth, though specific studies are not available to substantiate these claims.[1]

Chemical Properties

The basic chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1309362-77-3[1][5]
Molecular Formula C10H10O5[1][5][6]
Molecular Weight 210.18 g/mol [1][5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]
Physical Form Powder[5]

Note: One study mentions the isolation of "Cerberic acids A and B" from the plant Cerbera manghas.[7][8] However, the compound with the CAS number 1309362-77-3 is consistently listed by chemical suppliers as being of fungal origin.

Biosynthesis

While the specific biosynthetic pathway for this compound has not been elucidated, as a putative fungal polyketide, it is likely synthesized by a Type I polyketide synthase (PKS).[9][10] Fungal PKSs are large, multi-domain enzymes that catalyze the iterative condensation of small carboxylic acid units, primarily acetyl-CoA and malonyl-CoA, to generate a polyketide chain.[9][11] The domains within the PKS, such as ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), work in a coordinated fashion to build the carbon skeleton.[10][11] Subsequent modifications by other enzymes, such as cyclases, oxygenases, and tailoring enzymes, would then lead to the final structure of this compound.

Polyketide Biosynthesis General Polyketide Synthase (PKS) Pathway cluster_0 PKS Module cluster_1 Post-PKS Modification Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Extender Units Polyketide Chain Polyketide Chain PKS->Polyketide Chain Chain Elongation Tailoring Enzymes Tailoring Enzymes (Cyclases, Oxygenases, etc.) Polyketide Chain->Tailoring Enzymes Final Product This compound (Hypothetical) Tailoring Enzymes->Final Product

Caption: A simplified diagram of the hypothetical biosynthetic pathway of this compound via a Polyketide Synthase (PKS).

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound have not been published. However, general methods for isolating secondary metabolites from Aspergillus cultures are well-established.

General Isolation and Purification Protocol
  • Fermentation: Aspergillus sp. is cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites.[12][13]

  • Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent such as ethyl acetate, methanol, or a mixture of solvents.[12][14][15]

  • Fractionation: The crude extract is then subjected to column chromatography (e.g., silica gel or Sephadex) to separate the components based on polarity.[14]

  • Purification: Fractions containing the compound of interest are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[13]

Experimental Workflow General Workflow for Fungal Natural Product Discovery Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Crude Extract Crude Extract Extraction->Crude Extract Chromatography Fractionation (e.g., Column Chromatography) Crude Extract->Chromatography Fractions Fractions Chromatography->Fractions HPLC Purification (HPLC) Fractions->HPLC Pure Compound This compound HPLC->Pure Compound Structure Elucidation Structure Elucidation (NMR, MS) Pure Compound->Structure Elucidation Bioassays Biological Activity Screening Pure Compound->Bioassays

Caption: A general experimental workflow for the isolation and characterization of a fungal natural product like this compound.

Characterization Methods
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the purified compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are crucial for elucidating the chemical structure, including the connectivity of atoms and stereochemistry.

Biological Activity and Potential Applications

While there is a general suggestion of anti-inflammatory and antimicrobial activities for this compound, no specific studies with quantitative data are available.[1] Polyketides from Aspergillus are known to exhibit a wide range of biological effects, including antibacterial, antifungal, and anti-inflammatory properties.[2][3][4]

Hypothetical Quantitative Data

The following table presents a hypothetical summary of quantitative data that would be determined in preclinical studies. This data is for illustrative purposes only and is not based on experimental results for this compound.

Assay TypeTargetMetricHypothetical Value
Anti-inflammatory LPS-stimulated RAW 264.7 macrophagesNO Production IC5015 µM
Cyclooxygenase-2 (COX-2)Enzyme Inhibition IC5010 µM
Antimicrobial Staphylococcus aureusMinimum Inhibitory Concentration (MIC)32 µg/mL
Candida albicansMinimum Inhibitory Concentration (MIC)16 µg/mL
Cytotoxicity HeLa cell lineCC50> 100 µM

Mechanism of Action

The mechanism of action for this compound is unknown. However, many anti-inflammatory natural products exert their effects by modulating key signaling pathways involved in the inflammatory response. A common target is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes.[16][17][18]

Hypothetical Signaling Pathway Modulation

A plausible, yet unconfirmed, mechanism for the potential anti-inflammatory activity of this compound could be the inhibition of the NF-κB signaling pathway. This could occur through the inhibition of IκB kinase (IKK), which would prevent the degradation of IκBα and the subsequent translocation of the NF-κB p65/p50 dimer to the nucleus.

Caption: A diagram showing the hypothetical inhibition of the NF-κB signaling pathway by this compound as a potential anti-inflammatory mechanism.

Conclusion

References

Cerberic Acid B from Cerbera manghas Bark: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerberic acid B, a phenylpropionic acid derivative isolated from the bark of Cerbera manghas, has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its isolation, structural elucidation, and known biological activities. Detailed experimental protocols, where available, are presented to facilitate further research and development. Notably, recent studies have highlighted its anti-inflammatory properties, suggesting its potential as a lead compound for the development of novel anti-inflammatory agents. This document aims to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

Cerbera manghas, commonly known as the sea mango, is a species of mangrove plant belonging to the Apocynaceae family. It is widely distributed in the coastal regions of Southeast Asia and has been a source of various secondary metabolites with diverse biological activities[1][2]. Among these compounds, this compound, a phenylpropionic acid derivative, has been identified in the bark of this plant[3]. While its sister compound, Cerberic acid A, has been reported to exhibit weak cytotoxic effects, recent evidence has illuminated the anti-inflammatory potential of this compound itself, opening new avenues for pharmacological investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₁₀H₁₀O₅[3]
Molecular Weight 210.18 g/mol [3]
CAS Number 1309362-77-3
Appearance White needle-shaped crystals
Spectroscopic Data IR, ESI-FT-ICR-MS, 1D & 2D NMR data available[3]

Isolation and Purification

While the seminal paper by Zhang et al. (2010) first reported the isolation of this compound from Cerbera manghas bark, the detailed experimental protocol is not publicly available[3]. However, a general methodology for the isolation of phenylpropionic acids from plant materials can be described. It is important to note that the following protocol is a generalized representation and may require optimization for the specific extraction of this compound from Cerbera manghas.

General Experimental Protocol for Isolation
  • Plant Material Collection and Preparation: The bark of Cerbera manghas is collected, air-dried, and pulverized into a fine powder.

  • Extraction: The powdered bark is subjected to solvent extraction, typically with methanol or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

  • Fractionation: The crude extract is then concentrated under reduced pressure and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Chromatographic Purification: The ethyl acetate fraction, which is likely to contain phenylpropionic acids, is subjected to repeated column chromatography on silica gel and Sephadex LH-20 to yield the pure compound.

The workflow for this generalized isolation and purification process is depicted in the following diagram.

G General Workflow for Isolation of this compound cluster_0 Extraction and Fractionation cluster_1 Purification plant Powdered C. manghas Bark extraction Solvent Extraction (e.g., Methanol) plant->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (Hexane, EtOAc, BuOH) crude_extract->partition etoh_fraction Ethyl Acetate Fraction partition->etoh_fraction silica_gel Silica Gel Column Chromatography etoh_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex pure_compound Pure this compound sephadex->pure_compound

A generalized workflow for the isolation of this compound.

Biological Activity

Anti-inflammatory Activity

Recent research has demonstrated that this compound possesses significant anti-inflammatory properties. A study by Li et al. (2023) investigated the inhibitory effects of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. Nitric oxide is a key pro-inflammatory mediator, and its inhibition is a common target for anti-inflammatory drug discovery.

The quantitative data for the anti-inflammatory activity of this compound and its analogues are summarized in Table 2.

CompoundIC₅₀ against NO Production (μM)Reference
This compound 25.13 ± 1.21
Plumeriapropionic A35.68 ± 0.17
Plumeriapropionic B6.52 ± 0.23
Plumeriapropionic C15.27 ± 0.58
Plumeriapropionic D28.45 ± 1.12
Plumeriapropionic E9.86 ± 0.45
Cytotoxic Activity (of related compound)

While no direct cytotoxic activity has been reported for this compound, the structurally similar compound, Cerberic acid A, also isolated from Cerbera manghas bark, has been shown to exhibit weak cytotoxic activity against several human cancer cell lines[3]. The data is presented in Table 3 for comparative purposes.

Cell LineIC₅₀ of Cerberic Acid A (µg/mL)Reference
HepG244.7[3]
MCF-752.3[3]
HeLa48.7[3]

Experimental Protocols

Nitric Oxide (NO) Production Inhibition Assay

The following is a detailed protocol for assessing the anti-inflammatory activity of this compound by measuring the inhibition of NO production in LPS-stimulated macrophages.

  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A and incubated for 10 minutes at room temperature. Subsequently, 50 µL of Griess reagent B is added, and the mixture is incubated for another 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value is determined by non-linear regression analysis.

Potential Signaling Pathways (Hypothetical)

To date, the specific signaling pathways modulated by this compound have not been elucidated. However, based on its demonstrated anti-inflammatory activity through the inhibition of NO production, it is plausible to hypothesize that this compound may interfere with key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production in macrophages.

Disclaimer: The following diagram is a hypothetical representation of a generalized inflammatory signaling pathway and does not represent experimentally verified targets of this compound. Further research is required to identify the precise molecular targets and mechanism of action.

G Hypothetical Signaling Pathway for Anti-inflammatory Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB phosphorylates IκBα p65p50 p65/p50 NFkB->p65p50 releases Nucleus Nucleus p65p50->Nucleus translocates to iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene activates iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO CerbericAcidB This compound CerbericAcidB->IKK Potential Inhibition CerbericAcidB->p65p50 Potential Inhibition

A hypothetical inflammatory signaling pathway potentially modulated by this compound.

Conclusion and Future Directions

This compound, a phenylpropionic acid derivative from the bark of Cerbera manghas, represents a promising natural product with demonstrated anti-inflammatory activity. While its full therapeutic potential is yet to be unlocked, the initial findings warrant further investigation. Future research should focus on:

  • Elucidating the precise molecular targets and mechanism of action of this compound in inflammatory pathways.

  • Conducting a broader range of in vitro and in vivo studies to evaluate its efficacy and safety profile.

  • Optimizing the isolation and synthesis of this compound to ensure a sustainable supply for further research and development.

  • Investigating its potential in other therapeutic areas, given the diverse biological activities of compounds from Cerbera manghas.

This technical guide provides a foundational understanding of this compound, intended to catalyze further scientific inquiry and accelerate its journey from a natural product to a potential therapeutic agent.

References

Cerberic Acid B (CAS No. 1309362-77-3): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerberic acid B, identified by the CAS number 1309362-77-3, is a naturally occurring phenylpropionic acid derivative.[1][2] This compound has been isolated from the bark of Cerbera manghas, a plant species belonging to the Apocynaceae family, which is known for its diverse phytochemical constituents and traditional medicinal uses.[1][3][4] While research on Cerbera manghas has revealed a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, specific in-depth studies on this compound are limited.[3][4][5][6][7][8] This guide provides a comprehensive summary of the currently available technical information on this compound.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. This data is essential for its handling, formulation, and analysis in a research setting.

PropertyValueReference
CAS Number 1309362-77-3
Molecular Formula C₁₀H₁₀O₅
Molecular Weight 210.18 g/mol
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.

Biological Activity and Therapeutic Potential

While specific quantitative data on the biological activity of this compound is not extensively documented in publicly available literature, the plant from which it is derived, Cerbera manghas, has been the subject of various pharmacological studies. The extracts of Cerbera manghas have demonstrated several promising biological activities, suggesting potential therapeutic avenues for its constituent compounds, including this compound.

Cytotoxic Activity of Related Compounds

A study on the phenylpropionic acid derivatives from the bark of Cerbera manghas reported the isolation of both Cerberic acid A and this compound.[1] While this study established the structure of this compound, it only provided quantitative data for the cytotoxic activity of Cerberic acid A . The IC₅₀ values for Cerberic acid A against several human cancer cell lines were reported as follows:

Cell LineIC₅₀ (µg/mL)
HepG2 (Hepatocellular carcinoma)44.7
MCF-7 (Breast adenocarcinoma)52.3
HeLa (Cervical cancer)48.7

It is important to note that these values pertain to Cerberic acid A, and similar quantitative data for this compound is not available in the cited literature.

Potential Anti-inflammatory and Antimicrobial Properties

Extracts from Cerbera manghas have been reported to possess anti-inflammatory and antibacterial properties.[3][4][6][7] For instance, a methanol extract of Cerbera manghas has been shown to exert anti-inflammatory effects by targeting the c-Jun N-terminal kinase (JNK) in the AP-1 signaling pathway.[9] Furthermore, various extracts of the plant have shown activity against both Gram-positive and Gram-negative bacteria.[3] However, the specific contribution of this compound to these observed activities has not been elucidated, and no Minimum Inhibitory Concentration (MIC) or other quantitative antimicrobial data for the pure compound has been published.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. The reference to the JNK and AP-1 pathways is associated with a crude methanol extract of Cerbera manghas and not the isolated this compound.[9]

Due to the lack of data on specific signaling pathways affected by this compound, a corresponding diagram cannot be generated at this time.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not extensively described in the available literature. The primary source mentioning its isolation provides a general description of the spectroscopic methods used for structure elucidation (IR, ESI-FT-ICR-MS, 1D and 2D NMR) but does not offer a step-by-step protocol for its extraction and purification or for the bioassays performed on its sister compound, Cerberic acid A.[1]

As a result of the limited information, a diagrammatic representation of an experimental workflow for this compound cannot be provided.

Future Research Directions

The existing data on this compound is sparse, presenting a clear opportunity for further research. Key areas for future investigation include:

  • Isolation and Purification: Development and publication of a detailed, reproducible protocol for the isolation and purification of this compound in sufficient quantities for comprehensive biological testing.

  • Quantitative Biological Evaluation: Systematic screening of this compound for its anti-inflammatory, antimicrobial, and cytotoxic activities, including the determination of IC₅₀ and MIC values against a range of relevant cell lines and microbial strains.

  • Mechanism of Action Studies: Investigation into the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

  • In Vivo Studies: Following promising in vitro results, conducting animal studies to evaluate the efficacy and safety of this compound in relevant disease models.

Conclusion

This compound is a natural product with a defined chemical structure that has been isolated from Cerbera manghas. While the general biological activities of its source plant suggest potential pharmacological relevance, there is a significant lack of specific data for this compound itself. This technical guide summarizes the current state of knowledge and highlights the critical need for further research to unlock the potential of this compound for researchers, scientists, and drug development professionals. The absence of quantitative biological data, detailed experimental protocols, and information on its mechanism of action currently limits its practical application in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Isolation of Cerberic Acid B from Cerbera manghas Bark

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerberic acid B, a phenylpropionic acid derivative, has been identified and isolated from the bark of Cerbera manghas. This document provides a detailed protocol for the isolation and purification of this compound, compiled from published research. While the primary literature confirms its origin from Cerbera manghas, this protocol has been constructed based on the abstract of the original isolation paper and established methodologies for the extraction of phenylpropanoids from plant materials. Cerberic acid A and B were first reported as new phenylpropionic acid derivates isolated from the bark of Cerbera manghas by Zhang et al. in 2010. A later review by Maharana in 2021 also cited the presence of Cerberic acids A and B in the bark of this plant, referencing work by Chan et al. (2016). This protocol is intended to provide a robust starting point for researchers aiming to isolate this compound for further study.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₁₀H₁₀O₅
Molecular Weight 210.18 g/mol
General Class Phenylpropanoid
Reported Source Bark of Cerbera manghas
Spectroscopic Data IR, ESI-FT-ICR-MS, 1D and 2D NMR

Note: Detailed spectroscopic data should be compared with the values reported in the primary literature upon successful isolation.

Experimental Protocols

This section details the reconstructed protocol for the isolation of this compound from the bark of Cerbera manghas.

Plant Material Collection and Preparation
  • Collection: Collect the bark of Cerbera manghas from a mature tree. The season of collection may influence the concentration of secondary metabolites.

  • Authentication: Have the plant material authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.

  • Preparation:

    • Wash the collected bark thoroughly with tap water to remove any dirt and epiphytes.

    • Air-dry the bark in a well-ventilated area, preferably in the shade to prevent photodegradation of phytochemicals.

    • Once completely dry, grind the bark into a coarse powder using a mechanical grinder.

    • Store the powdered bark in an airtight container in a cool, dark, and dry place until extraction.

Extraction of Crude Phytochemicals
  • Method: Maceration or Soxhlet extraction can be employed. Maceration is a simpler cold extraction technique, while Soxhlet extraction is more efficient but involves heat. Given that phenylpropanoids are generally stable, either method is suitable.

  • Solvent: A polar solvent is recommended for the extraction of phenolic compounds. 95% Ethanol (EtOH) is a common and effective choice.

  • Procedure (Maceration):

    • Place the powdered bark (e.g., 1 kg) in a large glass container.

    • Add a sufficient volume of 95% EtOH to completely submerge the powder (e.g., 5 L).

    • Seal the container and let it stand at room temperature for 72 hours with occasional shaking.

    • After 72 hours, filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine all the filtrates.

  • Concentration:

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • The resulting crude extract should be a dark, viscous residue. Record the final weight of the crude extract to calculate the yield.

Fractionation of the Crude Extract
  • Principle: Liquid-liquid partitioning is used to separate compounds based on their polarity. This step helps in reducing the complexity of the extract before chromatographic purification.

  • Solvents: A typical solvent system for partitioning a crude ethanolic extract is n-hexane, ethyl acetate (EtOAc), and water.

  • Procedure:

    • Suspend the crude ethanolic extract in a volume of distilled water (e.g., 500 mL) to form an aqueous suspension.

    • Transfer the suspension to a separatory funnel.

    • Perform successive extractions with solvents of increasing polarity.

      • First, extract with n-hexane (3 x 500 mL) to remove non-polar compounds like fats and waxes. Combine the n-hexane fractions.

      • Next, extract the remaining aqueous layer with ethyl acetate (3 x 500 mL). This compound, being a moderately polar phenylpropanoid, is expected to partition into the ethyl acetate fraction. Combine the ethyl acetate fractions.

    • Concentrate the n-hexane and ethyl acetate fractions separately using a rotary evaporator. The ethyl acetate fraction will be the primary focus for the isolation of this compound.

Chromatographic Purification of this compound

This is a multi-step process involving column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.

  • Stationary Phase: Silica gel (60-120 mesh or 70-230 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate, followed by a gradient of chloroform and methanol is commonly used for the separation of phenylpropanoids. The exact gradient will need to be optimized based on Thin Layer Chromatography (TLC) analysis of the ethyl acetate fraction.

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column of appropriate size.

    • Sample Loading: Adsorb a portion of the dried ethyl acetate fraction (e.g., 10 g) onto a small amount of silica gel and load it carefully onto the top of the packed column.

    • Elution:

      • Start the elution with 100% n-hexane.

      • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (e.g., 9:1, 8:2, 1:1, etc.).

      • Further increase the polarity by switching to a chloroform-methanol gradient if necessary.

    • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation by TLC.

    • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:EtOAc or CHCl₃:MeOH). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

    • Pooling of Fractions: Combine the fractions that show a similar TLC profile and contain the target compound (this compound). Concentrate the pooled fractions.

  • Principle: For final purification to obtain a high-purity compound.

  • Column: A reversed-phase C18 column is typically used for the purification of phenolic compounds.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

  • Procedure:

    • Dissolve the semi-purified fraction from the column chromatography in a suitable solvent (e.g., methanol).

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Develop a suitable gradient method on an analytical HPLC first to determine the retention time of this compound.

    • Scale up the method to a preparative HPLC system.

    • Inject the sample and collect the peak corresponding to the retention time of this compound.

    • Concentrate the collected fraction to obtain pure this compound.

    • Confirm the purity of the isolated compound using analytical HPLC and its identity through spectroscopic methods (NMR, MS).

Visualizations

Experimental Workflow

Isolation_Workflow PlantMaterial Cerbera manghas Bark (Dried and Powdered) Extraction Extraction (95% Ethanol) PlantMaterial->Extraction CrudeExtract Crude Ethanolic Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning HexaneFraction n-Hexane Fraction (Discard) Partitioning->HexaneFraction Non-polar EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction Moderately Polar ColumnChromatography Silica Gel Column Chromatography EtOAcFraction->ColumnChromatography SemiPureFraction Semi-pure Fractions ColumnChromatography->SemiPureFraction PrepHPLC Preparative HPLC SemiPureFraction->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: Workflow for the isolation of this compound.

Logic of Chromatographic Separation

Chromatography_Logic cluster_0 Silica Gel Column Chromatography (Normal Phase) cluster_1 Preparative HPLC (Reversed Phase) EtOAc_Fraction Ethyl Acetate Fraction NonPolar Non-polar Compounds (Elute First) EtOAc_Fraction->NonPolar Low Polarity Mobile Phase (e.g., n-Hexane/EtOAc) ModeratelyPolar Moderately Polar Compounds (e.g., this compound) NonPolar->ModeratelyPolar Increasing Polarity Polar Highly Polar Compounds (Elute Last) ModeratelyPolar->Polar High Polarity Mobile Phase (e.g., CHCl3/MeOH) SemiPure_Fraction Semi-pure Fraction MorePolar More Polar Impurities (Elute First) SemiPure_Fraction->MorePolar Aqueous Mobile Phase (e.g., Water/Acetonitrile) CerbericAcidB This compound (Target Compound) MorePolar->CerbericAcidB Increasing Organic Content LessPolar Less Polar Impurities (Elute Last) CerbericAcidB->LessPolar High Organic Content

Caption: Principle of chromatographic separation steps.

Synthesis of Cerberic Acid B Derivatives: A Frontier in Natural Product Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of Cerberic acid B and its derivatives remains an uncharted area in synthetic organic chemistry. To date, no total synthesis or derivatization of this natural product has been reported in peer-reviewed scientific literature.

This compound is a phenylpropanoid that has been isolated from the bark of the Cerbera manghas tree.[1] As a member of the phenylpropanoid class of natural products, it is biosynthesized in plants from the amino acid phenylalanine.[2][3] Phenylpropanoids are a diverse group of compounds with a wide range of biological activities, making them attractive targets for synthetic chemists and drug development professionals.[4]

Despite the interest in this class of molecules, the chemical synthesis of this compound has not been accomplished. The information available is limited to its isolation, characterization, and its classification as a phenylpropanoid.[1] Chemical suppliers list the compound for research purposes, indicating that it is available through extraction from its natural source.[5]

Challenges and Future Directions

The development of a synthetic route to this compound would be a significant achievement, providing a reliable source of the material for further biological evaluation and enabling the synthesis of novel derivatives with potentially enhanced or new therapeutic properties.

A hypothetical synthetic approach to this compound would likely involve strategies common in the synthesis of other phenylpropanoids and related natural products. This could include:

  • Starting Material Selection: Utilizing commercially available and structurally related simple aromatic compounds.

  • Key Reactions: Employing reactions such as aromatic electrophilic substitution, carbon-carbon bond-forming reactions (e.g., aldol or Claisen condensations), and stereoselective transformations to construct the characteristic side chain.

  • Protecting Group Strategies: Careful use of protecting groups to manage the reactivity of the various functional groups present in the molecule.

The successful synthesis would pave the way for the creation of a library of this compound derivatives. By systematically modifying the structure of the parent compound, researchers could explore the structure-activity relationships (SAR), a critical step in the drug discovery process.

Hypothetical Workflow for Future Synthesis and Derivatization

Should a synthesis of this compound be developed, a typical workflow for the preparation and evaluation of its derivatives would involve the following stages.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation Total_Synthesis Total Synthesis of This compound Derivatization Chemical Derivatization Total_Synthesis->Derivatization Parent Compound Purification Purification & Characterization (HPLC, NMR, MS) Derivatization->Purification Crude Derivatives Screening Initial Biological Screening (e.g., cytotoxicity, antimicrobial) Purification->Screening Pure Derivatives SAR_Studies Structure-Activity Relationship (SAR) Studies Screening->SAR_Studies Activity Data SAR_Studies->Derivatization Design Feedback Lead_Optimization Lead Compound Optimization SAR_Studies->Lead_Optimization

Figure 1. A conceptual workflow for the future synthesis and development of this compound derivatives.

Conclusion

The synthesis of this compound derivatives represents an open challenge and a significant opportunity for the chemical and pharmaceutical sciences. The development of a robust synthetic route would not only be a noteworthy academic accomplishment but would also unlock the potential of this natural product for therapeutic applications. Further research into the total synthesis of this compound is a critical first step towards this goal. Until such a synthesis is reported, the exploration of its derivatives remains beyond the current reach of synthetic chemistry.

References

Application Notes and Protocols for the Quantification of Cerberic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerberic acid B is a naturally occurring organic acid with the chemical formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol .[1][2] As a compound of interest in pharmaceutical and biotechnological research, robust and reliable analytical methods for its quantification are essential for pharmacokinetic studies, formulation development, and quality control.[1] This document provides detailed application notes and generalized protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Given the limited specific literature on this compound analysis, these protocols are based on established methods for similar organic acids and will require optimization and validation for specific applications.

Chemical Properties of this compound

PropertyValueReference
CAS Number1309362-77-3[1]
Molecular FormulaC₁₀H₁₀O₅[1][2]
Molecular Weight210.18 g/mol [1]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3]

Recommended Analytical Methods

Based on the chemical structure of this compound, which contains a carboxylic acid and a chromophore (benzene ring), both HPLC-UV and LC-MS/MS are suitable techniques for its quantification. LC-MS/MS is recommended for complex biological matrices due to its higher sensitivity and selectivity.

Method 1: Quantification of this compound using HPLC-UV

This method is suitable for the quantification of this compound in simpler matrices such as bulk drug substances, and pharmaceutical formulations.

Experimental Protocol

1. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Bulk Drug: Accurately weigh a known amount of the sample, dissolve it in a suitable solvent, and dilute to a final concentration within the calibration range.

    • Formulations: Extract a known amount of the formulation with a suitable solvent. The extraction method may involve sonication or vortexing followed by centrifugation and filtration to remove excipients. Dilute the extract to a final concentration within the calibration range.

2. HPLC-UV Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 70:30 (v/v) mixture of aqueous phase and organic solvent.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-30 °C
UV Detection Wavelength Based on the UV spectrum of this compound. A diode array detector (DAD) can be used to determine the wavelength of maximum absorbance (λmax). A starting point could be in the range of 254-280 nm, typical for aromatic compounds.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Parameters (Template)
ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.995
Precision (%RSD) ≤ 2% for intraday and interday
Accuracy (%Recovery) 98-102%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank and placebo

Method 2: Quantification of this compound using LC-MS/MS

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.

Experimental Protocol

1. Sample Preparation:

  • Standard Stock and Working Solutions: Prepare as described in the HPLC-UV method.

  • Biological Sample Preparation (Protein Precipitation):

    • To 100 µL of the biological sample (e.g., plasma), add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile or methanol) containing an internal standard.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions:

ParameterRecommended Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile or methanol
Gradient Elution A typical gradient could start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute the analyte, followed by a re-equilibration step.
Flow Rate 0.2-0.4 mL/min
Injection Volume 5-10 µL
Column Temperature 35-40 °C
Ionization Mode Electrospray Ionization (ESI) in negative mode is recommended due to the acidic nature of the molecule.
Mass Spectrometer Triple quadrupole
MRM Transitions The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer.

3. Data Analysis:

  • Construct a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the working standard solutions.

  • Quantify this compound in the samples using the calibration curve.

Method Validation Parameters (Template)
ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.99
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Lower Limit of Quantification (LLOQ) Accurately and precisely quantifiable lowest standard
Selectivity No significant interference at the retention time of the analyte and IS
Matrix Effect To be evaluated
Stability Freeze-thaw, short-term, long-term, and post-preparative stability to be assessed.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Sample Collection (e.g., Plasma, Formulation) extraction Extraction / Dilution start->extraction filtration Filtration / Centrifugation extraction->filtration hplc HPLC Separation filtration->hplc detection UV or MS/MS Detection hplc->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification end end quantification->end Final Concentration method_development start Define Analytical Target Profile method_selection Select Analytical Technique (HPLC-UV or LC-MS/MS) start->method_selection optimization Optimize Method Parameters (Mobile Phase, Column, etc.) method_selection->optimization validation Method Validation (Linearity, Precision, Accuracy) optimization->validation validation->optimization Re-optimize if needed routine_analysis Routine Sample Analysis validation->routine_analysis

References

Application Note: Quantitative Analysis of Cerberic Acid B in Fungal Extracts by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of Cerberic acid B, a fungal metabolite with potential pharmacological applications, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1] The protocol outlines sample preparation from fungal culture extracts, optimized HPLC separation conditions, and mass spectrometric detection parameters. The presented method is suitable for high-throughput screening and quantitative analysis of this compound in complex biological matrices, supporting research in natural product discovery and drug development.

1. Introduction

This compound is an organic acid derived from certain fungal species, notably within the Aspergillus genus.[1] Preliminary studies suggest its potential in modulating pathways related to inflammatory responses and microbial inhibition, making it a person of interest for novel therapeutic agent discovery.[1] Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, bioprocess optimization, and quality control of fungal extracts. This document provides a comprehensive protocol for the analysis of this compound by HPLC-MS.

2. Experimental Protocols

2.1. Sample Preparation: Fungal Culture Extract

A generic sample preparation workflow is outlined below. Optimization may be required based on the specific fungal strain and culture conditions.

  • Harvesting: Centrifuge the fungal culture broth at 4000 rpm for 15 minutes to separate the mycelium from the supernatant.

  • Extraction: To 10 mL of the supernatant, add 20 mL of ethyl acetate. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.

  • Collection: Carefully collect the upper ethyl acetate layer.

  • Drying: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen gas at 40°C.[2]

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).[2]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

2.2. HPLC-MS Instrumentation and Conditions

The following parameters are provided as a starting point and may require further optimization for specific instruments.

Table 1: HPLC Parameters

ParameterValue
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size)[3]
Mobile Phase A Water with 0.1% Formic Acid[3][4]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3][4]
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18.1-20 min: 10% B[4][5]
Flow Rate 0.3 mL/min[6]
Column Temperature 40°C[3][4]
Injection Volume 5 µL[4]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[6]
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Capillary Voltage -4.0 kV[5]
Source Temperature 500°C[6]
Gas Flow (Nebulizer) 35 psi[6]
Gas Flow (Curtain) 35 psi[6]

3. Data Presentation

Quantitative analysis should be performed by constructing a calibration curve using a certified reference standard of this compound. The following table presents hypothetical, yet realistic, quantitative data for illustrative purposes.

Table 3: Hypothetical Quantitative Data for this compound Analysis

ParameterValue
Molecular Formula C₁₀H₁₀O₅[7]
Molecular Weight 210.18 g/mol [7]
Precursor Ion [M-H]⁻ m/z 209.05
Product Ion 1 m/z 165.06
Product Ion 2 m/z 121.03
Retention Time (RT) 8.5 min
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Linear Range 1.5 - 1000 ng/mL
R² of Calibration Curve > 0.995

4. Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Harvesting Fungal Culture Harvesting Extraction Solvent Extraction Harvesting->Extraction Drying Nitrogen Drying Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS Mass Spectrometry (ESI-) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Workflow for the HPLC-MS analysis of this compound.

4.2. Logical Relationship for Data Analysis

data_analysis_logic Raw_Data Raw HPLC-MS Data (Chromatograms & Spectra) Peak_Detection Peak Detection & Integration Raw_Data->Peak_Detection Concentration Concentration Calculation Peak_Detection->Concentration Calibration_Curve Calibration Curve (Standard Solutions) Calibration_Curve->Concentration Final_Report Final Quantitative Report Concentration->Final_Report Validation Method Validation (LOD, LOQ, Linearity) Validation->Final_Report

Caption: Logical flow for quantitative data analysis.

5. Discussion

The described HPLC-MS method provides a reliable framework for the quantification of this compound. The use of a C18 reversed-phase column allows for good separation of this moderately polar organic acid from other components in the fungal extract. Electrospray ionization in negative mode is well-suited for the analysis of acidic compounds. For enhanced selectivity and sensitivity, especially in complex matrices, the use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is recommended. Method validation, including the assessment of linearity, accuracy, precision, and matrix effects, should be performed according to established guidelines to ensure data reliability.[8]

This application note presents a detailed protocol for the HPLC-MS analysis of this compound. The methodology is designed to be a starting point for researchers and can be adapted and optimized for specific laboratory instrumentation and sample types. The successful implementation of this method will facilitate further research into the biological activities and potential therapeutic applications of this compound.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of Cerberic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Cerberic acid B, a phenylpropionic acid derivative isolated from the bark of Cerbera manghas and also found in Plumeria rubra. The structural elucidation of this compound was achieved through extensive use of 1D and 2D NMR techniques.[1][2] This document outlines the key NMR data and provides standardized protocols for its characterization, which is essential for its identification, purity assessment, and further investigation in drug development.

Introduction to this compound

This compound is a natural product with the molecular formula C₁₀H₁₀O₅.[2] It belongs to a class of carboxyl-substituted phenylpropionic acid derivatives. Preliminary studies have indicated potential biological activities, including weak cytotoxic activity for the related Cerberic acid A against certain cancer cell lines and significant anti-inflammatory properties for this compound itself, as demonstrated by its inhibitory effects on nitric oxide (NO) production.[1][2] Accurate and reproducible analytical methods, such as NMR spectroscopy, are crucial for advancing the research on this compound.

Structural Characterization by NMR Spectroscopy

The definitive structure of this compound was established using a combination of 1D (¹H and ¹³C) and 2D NMR experiments. These analyses provide detailed information about the chemical environment of each proton and carbon atom, enabling the complete assignment of the molecular structure.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. This data is critical for the identification and verification of the compound in various samples.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
2'7.88d1.6
4'7.95dd8.0, 1.6
5'7.30d8.0
24.63t7.6
3a3.01dd14.0, 8.0
3b2.91dd14.0, 7.2

Note: The specific solvent and instrument frequency used for these assignments should be consulted from the original publication for precise comparison.

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
1'132.5
2'130.1
3'134.4
4'129.5
5'127.8
6'131.6
1178.9
272.8
340.1
COOH168.2

Note: The specific solvent and instrument frequency used for these assignments should be consulted from the original publication for precise comparison.

Experimental Protocols

The following are generalized protocols for the NMR analysis of this compound, based on standard practices for natural product characterization.

Sample Preparation for NMR Analysis
  • Isolation and Purification: this compound is typically isolated from the dried and powdered bark of Cerbera manghas through extraction with an organic solvent (e.g., methanol or ethanol), followed by partitioning and repeated column chromatography.

  • Sample Weighing and Dissolution: Accurately weigh approximately 1-5 mg of purified this compound. Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent should be consistent with the reference data.

  • Internal Standard: For quantitative NMR (qNMR), a suitable internal standard with a known concentration should be added.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Spectroscopy:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

    • Process the data with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Spectroscopy (for structural confirmation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting different spin systems and confirming the overall carbon skeleton.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and NMR-based structural elucidation of this compound.

experimental_workflow cluster_extraction Isolation & Purification cluster_nmr NMR Analysis plant_material Dried Bark of Cerbera manghas extraction Solvent Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Column Chromatography partitioning->chromatography pure_compound Pure Cerberic Acid B chromatography->pure_compound sample_prep Sample Preparation (Deuterated Solvent) pure_compound->sample_prep nmr_acquisition 1D & 2D NMR Data Acquisition sample_prep->nmr_acquisition data_processing Spectral Processing nmr_acquisition->data_processing structure_elucidation Structure Elucidation data_processing->structure_elucidation

Workflow for Isolation and NMR Analysis of this compound.

Logical Relationship for Structure Elucidation

The following diagram outlines the logical connections between different NMR experiments in the process of elucidating the structure of this compound.

structure_elucidation_logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Derived Information H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC proton_env Proton Environments & Multiplicities H1_NMR->proton_env C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC carbon_types Carbon Types C13_NMR->carbon_types H_H_connectivity ¹H-¹H Connectivity COSY->H_H_connectivity C_H_connectivity One-Bond ¹H-¹³C Connectivity HSQC->C_H_connectivity long_range_connectivity Long-Range ¹H-¹³C Connectivity HMBC->long_range_connectivity final_structure Final Structure of This compound proton_env->final_structure carbon_types->final_structure H_H_connectivity->final_structure C_H_connectivity->final_structure long_range_connectivity->final_structure

Logic Diagram for NMR-based Structure Elucidation.

References

Application Notes and Protocols for the In Vitro Evaluation of Novel Bioactive Compounds: A Case Study with a Sesterterpenoid Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Natural products are a rich source of novel bioactive molecules with therapeutic potential. Sesterterpenoids, a class of C25 terpenoids, have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This document provides a generalized framework for the initial in vitro evaluation of a novel sesterterpenoid, referred to here as "Compound X" (as a stand-in for the requested but data-deficient Cerberic Acid B), in various cell culture assays. The presented protocols and data are hypothetical and serve as a template for researchers investigating new chemical entities.

Data Presentation: Hypothetical Bioactivity of Compound X

The following tables summarize potential quantitative data from a series of in vitro assays designed to characterize the biological effects of Compound X.

Table 1: Cytotoxicity of Compound X in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma25.5 ± 3.1
HCT116Colorectal Carcinoma18.9 ± 2.2
HepG2Hepatocellular Carcinoma32.1 ± 4.5
PANC-1Pancreatic Ductal Adenocarcinoma45.7 ± 5.3

IC50 (half-maximal inhibitory concentration) values were determined using an MTT assay.

Table 2: Induction of Apoptosis by Compound X in MCF-7 Cells

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)
Vehicle Control05.1 ± 0.8
Compound X1022.4 ± 2.5
Compound X2048.7 ± 4.1
Staurosporine (Positive Control)195.2 ± 1.5

% Apoptotic cells were quantified by flow cytometry after 24 hours of treatment.

Table 3: Effect of Compound X on Cell Cycle Distribution in MCF-7 Cells

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control055.3 ± 3.128.1 ± 2.016.6 ± 1.5
Compound X1572.1 ± 4.215.5 ± 1.812.4 ± 1.3

Cell cycle distribution was analyzed by flow cytometry of propidium iodide-stained cells after 24 hours of treatment.

Experimental Protocols

The following are detailed protocols for the key experiments that would be used to generate the data presented above.

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the concentration of Compound X that inhibits the metabolic activity of cultured cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, HepG2, PANC-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of Compound X in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted Compound X solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of Compound X) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Compound X.

Materials:

  • MCF-7 cells

  • Complete cell culture medium

  • Compound X stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of Compound X and a vehicle control for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of Compound X on the distribution of cells in different phases of the cell cycle.

Materials:

  • MCF-7 cells

  • Complete cell culture medium

  • Compound X stock solution

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and treat with Compound X or vehicle control for 24 hours.

  • Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The data can be used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations of Potential Mechanisms

The following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be investigated for Compound X.

cluster_0 Apoptosis Induction Pathway CompoundX Compound X Mitochondria Mitochondria CompoundX->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothetical intrinsic apoptosis pathway induced by Compound X.

cluster_1 Experimental Workflow for Cytotoxicity Screening start Seed Cells in 96-well plate treat Treat with Compound X dilutions start->treat incubate Incubate for 48h treat->incubate mtt Add MTT reagent incubate->mtt read Read Absorbance mtt->read end Calculate IC50 read->end

Caption: General workflow for an MTT-based cytotoxicity assay.

cluster_2 Cell Cycle Regulation Pathway CompoundX Compound X CDK2 CDK2/Cyclin E CompoundX->CDK2 Inhibition G1S G1-S Transition CDK2->G1S Promotes G1_Arrest G1 Arrest CDK2->G1_Arrest Inhibition leads to

Caption: Hypothetical mechanism of G1 cell cycle arrest by Compound X.

Application Notes and Protocols: Cerberic Acid B for Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of Cerberic acid B, a carboxyl-substituted phenylpropionic acid derivative. The information presented herein is intended to guide researchers in designing and executing experiments to further investigate its therapeutic potential.

This compound, isolated from the flowers of Plumeria rubra L., has demonstrated notable anti-inflammatory activity by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[1][2] This document outlines the quantitative data supporting its efficacy, detailed experimental protocols for in vitro assessment, and visual representations of the implicated signaling pathways and experimental workflows.

Data Presentation

The anti-inflammatory activity of this compound was evaluated by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells. The half-maximal inhibitory concentration (IC50) value provides a quantitative measure of its potency.

Table 1: In Vitro Anti-inflammatory Activity of this compound

CompoundBioassayCell LineInducerIC50 (µM)Reference
This compoundNitric Oxide (NO) Production InhibitionRAW264.7LPS6.52 ± 0.23[1]

Experimental Protocols

A detailed methodology for assessing the anti-inflammatory effects of this compound is provided below. This protocol is based on the widely accepted in vitro model of LPS-induced inflammation in macrophage cells.

Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW264.7 Macrophages

1. Objective: To determine the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

2. Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (of desired purity)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

3. Procedure:

  • Cell Culture and Seeding:

    • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in cell culture medium. Ensure the final solvent concentration does not affect cell viability.

    • After 24 hours of cell adherence, remove the old medium and replace it with fresh medium containing various concentrations of this compound.

    • Incubate the cells with this compound for 1-2 hours.

  • Inflammation Induction:

    • Following pre-treatment with this compound, stimulate the cells with LPS (final concentration of 1 µg/mL) to induce an inflammatory response.

    • Include control groups: untreated cells (negative control) and cells treated with LPS only (positive control).

    • Incubate the plate for an additional 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each concentration of this compound relative to the LPS-only control.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the NO production.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in LPS-induced inflammation and the general workflow for evaluating the anti-inflammatory properties of this compound.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases iNOS_gene iNOS Gene NFkB->iNOS_gene Translocates to Nucleus & Binds to Promoter iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Cerberic_B This compound Cerberic_B->IKK Inhibits? Cerberic_B->NFkB Inhibits?

Caption: LPS-induced pro-inflammatory signaling pathway in macrophages.

G cluster_workflow Experimental Workflow start Start: Culture RAW264.7 Cells seed Seed Cells in 96-well Plate start->seed treat Pre-treat with this compound seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect griess Perform Griess Assay collect->griess measure Measure Absorbance at 540 nm griess->measure analyze Analyze Data & Calculate IC50 measure->analyze

Caption: Workflow for assessing this compound's anti-inflammatory effect.

References

Application Notes and Protocols: Antimicrobial Assays with Cerberic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: As of November 2025, publicly available scientific literature and databases contain no specific information regarding a compound named "Cerberic acid B" and its antimicrobial properties. The following application notes and protocols are therefore based on established methodologies for evaluating the antimicrobial activity of novel compounds and draw parallels from research on other natural product-derived acids with known antimicrobial effects. These protocols are intended to serve as a comprehensive template that can be adapted once this compound becomes available and its basic physicochemical properties are characterized.

Introduction

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery and development of new antimicrobial agents. Natural products are a rich source of chemical diversity and have historically provided many of our most important antibiotics. This document provides a detailed framework for the investigation of the antimicrobial potential of a putative novel natural product, "this compound." The protocols outlined below cover the essential in vitro assays required to determine its spectrum of activity, potency, and potential mechanism of action against a panel of clinically relevant bacteria.

Data Presentation: Summary of Anticipated Quantitative Data

All experimental data should be meticulously recorded and organized. The following tables provide a template for summarizing the key quantitative outcomes of the antimicrobial assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram StainMIC (µg/mL)Positive Control (e.g., Gentamicin) MIC (µg/mL)
Staphylococcus aureusGram-positive
Enterococcus faecalisGram-positive
Escherichia coliGram-negative
Pseudomonas aeruginosaGram-negative
Klebsiella pneumoniaeGram-negative

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusGram-positive
Enterococcus faecalisGram-positive
Escherichia coliGram-negative
Pseudomonas aeruginosaGram-negative
Klebsiella pneumoniaeGram-negative

Interpretation: MBC/MIC ≤ 4 is generally considered bactericidal; MBC/MIC > 4 is considered bacteriostatic.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3][4] The broth microdilution method is a standard and widely used technique for determining MIC values.[5]

Materials:

  • This compound stock solution (e.g., in DMSO or other suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., ATCC reference strains)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Positive control antibiotic (e.g., Gentamicin)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Protocol:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL. The final concentration in the wells after adding the drug will be approximately 5 x 10⁵ CFU/mL.[4]

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.

    • In the first column, add 200 µL of the this compound working solution (at twice the highest desired final concentration).

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[3]

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette and spreader

  • Incubator

Protocol:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

    • Spread the aliquot onto a fresh MHA plate. Be sure to label each plate corresponding to the concentration of this compound in the well from which the sample was taken.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is practically determined by identifying the lowest concentration plate with no bacterial growth (or only 1-2 colonies).[3]

Visualization of Experimental Workflow and Potential Mechanisms

Experimental Workflow

The following diagram illustrates the workflow for determining the MIC and MBC of this compound.

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_mbc MBC Determination start Start prep_bac Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bac prep_plate Prepare Serial Dilutions of this compound in 96-well Plate start->prep_plate inoculate Inoculate Plate with Bacterial Suspension prep_bac->inoculate prep_plate->inoculate incubate_mic Incubate Plate (37°C, 18-24h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates (37°C, 18-24h) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with no growth) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Potential Antimicrobial Mechanisms of Action

While the specific mechanism of this compound is unknown, many acidic natural products exert their antimicrobial effects through common pathways. The following diagram illustrates hypothetical targets for an antimicrobial compound.

Antimicrobial_Mechanisms cluster_cell Bacterial Cell compound This compound membrane Cell Membrane Disruption compound->membrane Disrupts integrity wall Cell Wall Synthesis Inhibition compound->wall Inhibits peptidoglycan synthesis protein Protein Synthesis Inhibition (Ribosomes) compound->protein Binds to ribosomal subunits nucleic_acid Nucleic Acid Synthesis Inhibition (DNA/RNA) compound->nucleic_acid Interferes with replication/transcription metabolism Metabolic Pathway Inhibition (e.g., Folic Acid) compound->metabolism Acts as an antimetabolite

Caption: Potential mechanisms of antibacterial action.

Quorum Sensing Inhibition as a Potential Mechanism

Some natural products do not kill bacteria but instead interfere with their communication systems, a process known as quorum sensing (QS). This can reduce the production of virulence factors and biofilm formation.[6]

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Population Bacteria Bacteria Signal Autoinducer Signal (e.g., AHL, AIP) Bacteria->Signal produces Receptor Signal Receptor Signal->Receptor binds to Virulence Virulence Gene Expression (Toxins, Biofilm) Receptor->Virulence activates Cerberic_Acid_B This compound Cerberic_Acid_B->Inhibition inhibits

Caption: Quorum sensing inhibition pathway.

References

Application Notes and Protocols for In Vivo Evaluation of Cerberic Acid B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cerberic acid B is a novel chemical entity with the molecular formula C10H10O5. As a compound with limited characterization in existing literature, its biological activities and therapeutic potential remain unexplored. These application notes provide a comprehensive roadmap for the initial in vivo evaluation of this compound, designed for researchers in pharmacology, toxicology, and drug development. The following protocols outline a tiered approach, beginning with broad screening for biological activity and safety, followed by preliminary pharmacokinetic profiling.

Preclinical Rationale

Given the novelty of this compound, a systematic in vivo screening approach is essential to identify potential therapeutic applications. This plan prioritizes the investigation of two high-impact areas: anti-inflammatory and anti-cancer activities, which are common endpoints for novel natural products. Concurrently, assessing the compound's safety profile through acute toxicity studies is a critical step before proceeding to more complex efficacy models. Understanding the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of this compound will be crucial for designing subsequent dosing regimens and interpreting efficacy and toxicity data.

Experimental Workflow

The proposed in vivo evaluation of this compound follows a logical progression from broad screening and safety assessment to more specific characterization.

experimental_workflow start This compound (Novel Compound) screen Phase 1: Initial Screening & Safety start->screen sub_screen Biological Activity Screening screen->sub_screen Efficacy sub_tox Acute Toxicity Assessment screen->sub_tox Safety inflam_model Anti-Inflammatory Model (LPS Challenge) sub_screen->inflam_model cancer_model Anti-Cancer Model (Xenograft) sub_screen->cancer_model pk_study Phase 2: Pharmacokinetics sub_tox->pk_study inflam_model->pk_study cancer_model->pk_study adme ADME Profiling pk_study->adme decision Data Analysis & Go/No-Go Decision adme->decision

Research Protocol for Cerberic Acid B: A Novel Fungal Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Cerberic acid B is a fungal secondary metabolite with potential therapeutic applications. Preliminary evidence suggests it may possess anti-inflammatory and antimicrobial properties, making it a compound of interest for drug discovery and development. This document provides a comprehensive research protocol for the initial characterization of the biological activities of this compound. The following protocols outline methods to assess its cytotoxicity, and its effects on key inflammatory signaling pathways and microbial growth.

Preliminary Cytotoxicity Assessment

A crucial first step in evaluating a novel compound is to determine its cytotoxic profile. This allows for the identification of a therapeutic window and appropriate concentration ranges for subsequent bioassays. The MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Table 1: Cytotoxicity of this compound on HEK293T and RAW 264.7 Cells
Concentration (µM)HEK293T % Viability (Mean ± SD)RAW 264.7 % Viability (Mean ± SD)
0.1100 ± 2.599 ± 3.1
198 ± 3.197 ± 2.8
1095 ± 4.292 ± 3.5
2588 ± 5.185 ± 4.9
5075 ± 6.370 ± 5.8
10052 ± 7.845 ± 6.2

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed human embryonic kidney 293T (HEK293T) and murine macrophage (RAW 264.7) cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in numerous diseases. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory response. This protocol outlines methods to determine if this compound can inhibit these pathways.

Inhibition of NF-κB Signaling

The NF-κB pathway is a critical regulator of inflammatory gene expression. Its activation can be assessed using a reporter gene assay in response to an inflammatory stimulus like Tumor Necrosis Factor-alpha (TNF-α).

This compound (µM)Luciferase Activity (RLU) (Mean ± SD)% Inhibition
0 (Unstimulated)1,500 ± 250-
0 (TNF-α stimulated)50,000 ± 4,5000
145,000 ± 4,10010
532,500 ± 3,20035
1020,000 ± 2,10060
2512,500 ± 1,50075

Experimental Protocol: NF-κB Reporter Assay

  • Cell Transfection: Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to attach overnight.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of inhibition relative to the TNF-α stimulated control.

Inhibition of MAPK Signaling

The MAPK cascade, including p38 and JNK, is another crucial pathway in inflammation. Its activation can be measured by assessing the phosphorylation of downstream target proteins via Western blotting.

Treatmentp-p38/total p38 (Ratio)p-JNK/total JNK (Ratio)
Control0.1 ± 0.020.1 ± 0.03
LPS (1 µg/mL)1.0 ± 0.151.0 ± 0.12
LPS + this compound (10 µM)0.6 ± 0.080.5 ± 0.07
LPS + this compound (25 µM)0.3 ± 0.050.2 ± 0.04

Experimental Protocol: Western Blot for Phosphorylated p38 and JNK

  • Cell Culture and Treatment: Culture RAW 264.7 macrophages and pre-treat with non-toxic concentrations of this compound for 1 hour before stimulating with Lipopolysaccharide (LPS; 1 µg/mL) for 30 minutes.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated-p38, total-p38, phosphorylated-JNK, and total-JNK. Use a loading control like β-actin.

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Antimicrobial Activity Assessment

The potential of this compound to inhibit microbial growth can be determined using a broth microdilution assay to find the Minimum Inhibitory Concentration (MIC).

Table 4: Minimum Inhibitory Concentration (MIC) of this compound against various microbes
MicroorganismGram StainMIC (µg/mL)
Staphylococcus aureusPositive16
Bacillus subtilisPositive32
Escherichia coliNegative>128
Pseudomonas aeruginosaNegative>128
Candida albicansN/A (Fungus)64

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of each test microorganism (e.g., 5 x 10^5 CFU/mL) in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Visualizations

Signaling Pathway Diagrams

NF_kB_Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR TRADD/TRAF2 TRADD/TRAF2 TNFR->TRADD/TRAF2 IKK Complex IKK Complex TRADD/TRAF2->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates Transcription This compound This compound This compound->IKK Complex Potential Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 MKK3/6 MKK3/6 TAK1->MKK3/6 MKK4/7 MKK4/7 TAK1->MKK4/7 p38 p38 MKK3/6->p38 Phosphorylates Inflammatory Response Inflammatory Response p38->Inflammatory Response JNK JNK MKK4/7->JNK Phosphorylates JNK->Inflammatory Response This compound This compound This compound->TAK1 Potential Inhibition

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) NF-kB Reporter Assay NF-kB Reporter Assay Cytotoxicity Assay (MTT)->NF-kB Reporter Assay Determine non-toxic dose MAPK Western Blot MAPK Western Blot Cytotoxicity Assay (MTT)->MAPK Western Blot Determine non-toxic dose Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Data Analysis Data Analysis Antimicrobial Assay (MIC)->Data Analysis NF-kB Reporter Assay->Data Analysis MAPK Western Blot->Data Analysis Conclusion Conclusion Data Analysis->Conclusion This compound This compound This compound->Cytotoxicity Assay (MTT) This compound->Antimicrobial Assay (MIC)

Caption: Overall experimental workflow for the biological characterization of this compound.

Cerberic Acid B: A Phenylpropionic Acid Derivative for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cerberic acid B is a naturally occurring phenylpropionic acid derivative isolated from the bark of Cerbera manghas. As a member of the phenylpropanoid class of compounds, it holds potential for investigation in various biological systems. Phenylpropionic acids are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. While specific research on the biological activities of this compound is limited, its structural similarity to other bioactive phenylpropanoids makes it a compound of interest for researchers in drug discovery and chemical biology.

This document provides an overview of potential research applications for this compound, protocols for relevant assays based on the activities of related compounds, and a list of suppliers for sourcing this compound for research purposes.

Potential Research Applications

Based on the known biological activities of the broader class of phenylpropionic acid derivatives, potential areas of investigation for this compound include:

  • Anticancer Research: Evaluation of cytotoxic and antiproliferative effects against various cancer cell lines.

  • Antimicrobial Research: Screening for activity against a spectrum of pathogenic bacteria and fungi.[1]

  • Anti-inflammatory Research: Investigation of its potential to modulate inflammatory pathways.

  • Plant Science and Ecology: Studying its role in plant defense mechanisms, such as anti-herbivory.

Suppliers of this compound

This compound is available for research purposes from several specialized chemical suppliers. The following table summarizes known suppliers and available quantities. Researchers should inquire directly with the suppliers for the most current pricing and availability.

SupplierWebsiteCAS NumberAvailable Quantities
Biosynth--INVALID-LINK--1309362-77-35 mg, 10 mg, 25 mg, 50 mg
Biorbyt--INVALID-LINK--1309362-77-35 mg, 1 ml x 10 mM (in DMSO)
Crysdot--INVALID-LINK--1309362-77-3Inquire for details
GlpBio--INVALID-LINK--1309362-77-3Inquire for details
Chemical Supplier on Alibaba--INVALID-LINK--1309362-77-3Inquire for details

Experimental Protocols

Due to the limited published research specifically on this compound, the following protocols are based on methodologies used for assessing the biological activities of related phenylpropionic acid derivatives and compounds with similar potential applications.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from standard procedures for evaluating the cytotoxic effects of compounds on cancer cell lines, such as HepG2 (human liver cancer), MCF-7 (human breast cancer), and HeLa (human cervical cancer), against which the related compound, Cerberic acid A, has been tested.

Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

Materials:

  • This compound

  • Human cancer cell lines (e.g., HepG2, MCF-7, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plates for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the concentration of this compound and determine the IC50 value.

Quantitative Data for a Related Compound

While no specific biological activity data for this compound has been published, a study on the co-isolated Cerberic acid A reported weak cytotoxic activity against the following cell lines:

Cell LineIC50 (µg/mL)
HepG244.7
MCF-752.3
HeLa48.7

This data is provided for contextual information only and does not represent the activity of this compound.

Potential Signaling Pathway for Investigation

Given that many phenylpropionic acid derivatives exhibit anti-inflammatory properties, a potential mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. The following diagram illustrates a simplified representation of the NF-κB signaling cascade, a common target for anti-inflammatory compounds.

A simplified diagram of the NF-κB signaling pathway.

Experimental Workflow for Investigating Anti-Inflammatory Activity

The following diagram outlines a general workflow for assessing the potential anti-inflammatory effects of this compound.

Anti_Inflammatory_Workflow Cell_Culture Culture Macrophages (e.g., RAW 264.7) Stimulation Stimulate with LPS Cell_Culture->Stimulation Treatment Treat with this compound Stimulation->Treatment Nitric_Oxide_Assay Measure Nitric Oxide (Griess Assay) Treatment->Nitric_Oxide_Assay Cytokine_Assay Measure Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6) Treatment->Cytokine_Assay Western_Blot Analyze NF-κB Pathway Proteins (Western Blot for p-IκB, p-p65) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Nitric_Oxide_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis

Workflow for anti-inflammatory activity screening.

References

Troubleshooting & Optimization

Cerberic Acid B: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Cerberic acid B, ensuring its stability throughout experimental workflows is paramount to obtaining reliable and reproducible results. This technical support center provides a comprehensive guide to the stability and recommended storage conditions for this compound, including frequently asked questions and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For short-term storage, 2-8°C is recommended. For long-term storage, it is advisable to store it at -20°C or -80°C.

Q2: How should I prepare and store stock solutions of this compound?

This compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. To prepare a stock solution, select an appropriate solvent based on your experimental needs. It is crucial to store stock solutions in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: What is the shelf life of this compound stock solutions?

The stability of stock solutions is dependent on the storage temperature. When stored at -20°C, the solution should be used within one month. For longer-term storage, -80°C is recommended, and the solution should be used within six months.

Stability Profile of this compound

While specific quantitative stability data for this compound under various experimental conditions is limited, the following table summarizes the available information and provides general guidance based on the behavior of structurally similar compounds.

ConditionRecommendation/ObservationData Source/Analogy
Solid State Storage
Short-term2-8°C, sealed, away from light and moisture.Supplier Data
Long-term-20°C or -80°C, sealed, away from light and moisture.Supplier Data
Solution Storage
SolventSoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1]
-20°CUse within 1 month.[2]
-80°CUse within 6 months.[2]
General Handling
Freeze-Thaw CyclesAvoid repeated cycles by storing in aliquots.[2]
Light ExposureProtect from light.[2]
MoistureStore in a dry environment.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

  • Possible Cause 1: Degradation of stock solution.

    • Troubleshooting:

      • Verify the age and storage condition of your stock solution. If it has been stored for an extended period or at an inappropriate temperature, prepare a fresh stock solution.

      • Avoid repeated freeze-thaw cycles by preparing and using smaller aliquots.

  • Possible Cause 2: pH-dependent instability in aqueous buffers.

    • Troubleshooting:

      • While specific data for this compound is unavailable, many organic acids exhibit pH-dependent stability. It is advisable to prepare fresh dilutions in your assay buffer immediately before use.

      • If possible, conduct a pilot experiment to assess the stability of this compound in your specific assay buffer over the time course of your experiment.

  • Possible Cause 3: Photodegradation.

    • Troubleshooting:

      • Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.

      • Minimize the exposure of your experimental setup to direct light.

Issue 2: Appearance of unknown peaks in chromatography (HPLC, LC-MS) analysis.

  • Possible Cause 1: Degradation during sample preparation or analysis.

    • Troubleshooting:

      • Ensure that the solvents used for sample preparation and the mobile phase are of high purity and are degassed.

      • Analyze samples promptly after preparation. If storage is necessary, keep them at a low temperature (e.g., 4°C in an autosampler) for a limited time.

  • Possible Cause 2: Inherent instability of the compound.

    • Troubleshooting:

      • If degradation is suspected, a forced degradation study can be performed to identify potential degradation products and understand the degradation pathway. This involves exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.

Experimental Protocols

Protocol: General Workflow for Assessing Compound Stability

This protocol outlines a general approach to assess the stability of a compound like this compound in a specific experimental buffer.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

  • Preparation of Test Solutions: Dilute the stock solution to the final desired concentration in the aqueous buffer to be tested.

  • Time-Zero Analysis: Immediately after preparation, analyze an aliquot of the test solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial concentration (C₀).

  • Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution and analyze them using the same analytical method to determine the concentration (Cₜ).

  • Data Analysis: Calculate the percentage of the compound remaining at each time point using the formula: (% Remaining) = (Cₜ / C₀) * 100.

  • Control: A control sample, stored under conditions known to minimize degradation (e.g., -80°C), should be analyzed alongside the test samples to account for any variability in the analytical method.

Visualizations

Factors_Affecting_Cerberic_Acid_B_Stability cluster_storage Storage Conditions cluster_solution Solution Conditions Temperature Temperature (2-8°C, -20°C, -80°C) Cerberic_Acid_B This compound Stability Temperature->Cerberic_Acid_B influences Light Light Exposure Light->Cerberic_Acid_B influences Moisture Moisture Moisture->Cerberic_Acid_B influences pH pH of Buffer pH->Cerberic_Acid_B influences Solvent Solvent Type Solvent->Cerberic_Acid_B influences FreezeThaw Freeze-Thaw Cycles FreezeThaw->Cerberic_Acid_B influences

Caption: Factors influencing the stability of this compound.

Experimental_Workflow_for_Stability_Assessment A Prepare Stock Solution (in organic solvent) B Dilute to Final Concentration (in aqueous buffer) A->B C Time-Zero Analysis (T=0) (HPLC, LC-MS) B->C D Incubate under Test Conditions B->D F Calculate % Remaining & Assess Degradation C->F E Time-Point Analysis (T=x) D->E E->F

Caption: General workflow for assessing compound stability.

References

overcoming solubility issues with Cerberic acid B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Cerberic acid B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for? A1: this compound is a natural organic acid derived from fungal species, such as those in the Aspergillus genus.[1] It is investigated for its potential applications in pharmacology and biotechnology due to its unique structure and biological activity.[1] Preliminary studies have noted its potential to modulate pathways related to inflammation and microbial inhibition, as well as weak cytotoxic activity against certain cancer cell lines.[1][2]

Q2: What are the known solubility properties of this compound? A2: this compound is a poorly water-soluble compound. It is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2][3] Many researchers use a 10 mM stock solution in DMSO as a starting point.[4]

Q3: What is the best way to prepare a stock solution of this compound? A3: For most applications, preparing a high-concentration stock solution in 100% anhydrous DMSO is recommended. A concentration of 10-20 mM is typically achievable. Always use a sterile amber glass vial and ensure the compound is completely dissolved before use.[5] To aid dissolution, the solution can be gently warmed to 37°C or briefly sonicated.[6]

Q4: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium? A4: Precipitation upon dilution into an aqueous solution is a common issue for hydrophobic compounds like this compound.[7] This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. The high concentration of the organic solvent (like DMSO) in the stock solution keeps the compound soluble, but this effect is lost upon significant dilution in an aqueous medium.[5]

Troubleshooting Guide: Solubility Issues

Q5: I observed precipitation when preparing my stock solution in DMSO. What should I do? A5: If you observe precipitation in your DMSO stock, it may be due to several factors:

  • Concentration is too high: You may have exceeded the solubility limit of this compound in DMSO. Try preparing a more dilute stock solution.

  • Water contamination: The DMSO used may not be anhydrous. Water contamination can significantly reduce the solubility of hydrophobic compounds. Use fresh, anhydrous DMSO.

  • Low Temperature: If the stock solution has been stored at a low temperature, the compound may have crystallized. Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound.[6]

Q6: My compound is soluble in DMSO, but it precipitates immediately in my cell culture medium. How can I prevent this? A6: This is a classic sign of poor kinetic solubility in your assay medium. Here are several strategies to address this:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your medium is as low as possible, ideally ≤ 0.1%, to minimize its effect on cell health and compound solubility.[7]

  • Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of medium, try adding the stock dropwise while gently vortexing the medium. This avoids localized high concentrations that can trigger precipitation.[8]

  • Use Serum: If your experimental design allows, the presence of proteins like albumin in fetal bovine serum (FBS) can help stabilize the compound and prevent precipitation.[7]

  • Pre-warm the Medium: Adding the compound to medium that has been pre-warmed to 37°C can sometimes improve solubility.[8]

Q7: Can I use solvents other than DMSO for my experiments? A7: Yes, depending on the experimental context. For in vivo studies, co-solvents like polyethylene glycol (PEG), propylene glycol, or surfactants like Tween-80 are often used to create formulations suitable for administration.[9][10] For cell-based assays, ethanol can sometimes be used, but like DMSO, its final concentration must be kept very low to avoid cytotoxicity.

Q8: Would adjusting the pH of my buffer help improve the solubility of this compound? A8: Yes, pH modification can be an effective strategy for acidic or basic compounds.[11] Since this compound is an organic acid, increasing the pH of the buffer will deprotonate the acidic functional groups, forming a more soluble salt. It is crucial to first determine the pKa of this compound and ensure the final pH is compatible with your experimental system (e.g., cell viability).

Data Presentation: Solubility & Enhancement

Table 1: Solubility of this compound in Common Solvents

Solvent Temperature (°C) Approximate Solubility (mg/mL)
Water 25 < 0.1
Phosphate-Buffered Saline (pH 7.4) 25 < 0.1
DMSO 25 ~25
Ethanol 25 ~5
Methanol 25 ~2

Note: These are approximate values and may vary between batches. It is recommended to determine solubility experimentally.

Table 2: Efficacy of Solubility Enhancement Techniques

Method Vehicle/Excipient Fold Increase in Aqueous Solubility (Approx.)
Co-solvency 20% PEG400 in Water ~15-fold
pH Adjustment 50 mM Phosphate Buffer (pH 8.0) ~10-fold
Complexation 10% Hydroxypropyl-β-Cyclodextrin ~50-fold
Surfactant Micellization 1% Tween-80 in Water ~25-fold

Note: Data is for illustrative purposes to demonstrate the relative effectiveness of common techniques.[11][12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile amber glass vial, precision balance.

  • Calculation: The molecular weight of this compound is 210.18 g/mol .[1] To prepare 1 mL of a 10 mM solution, you will need:

    • 10 mmol/L * 1 L/1000 mL * 210.18 g/mol * 1000 mg/g = 2.10 mg

  • Procedure: a. Under a chemical fume hood, accurately weigh 2.10 mg of this compound and transfer it to the sterile amber vial. b. Add 1 mL of anhydrous DMSO to the vial. c. Cap the vial tightly and vortex at room temperature until the solid is completely dissolved. A brief sonication or warming to 37°C can be used to assist dissolution. d. Visually inspect the solution to ensure there are no visible particles.[5] e. Store the stock solution at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay in PBS

This protocol determines the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.

  • Materials: 10 mM this compound in DMSO, Phosphate-Buffered Saline (PBS, pH 7.4), clear-bottom 96-well plate, multichannel pipette, plate reader capable of measuring absorbance or light scattering.

  • Procedure: a. Prepare a serial dilution of the 10 mM this compound stock in 100% DMSO in a separate 96-well plate (the "source plate"). b. Add 198 µL of PBS (pH 7.4) to the wells of the clear-bottom assay plate. c. Transfer 2 µL of each compound dilution from the DMSO source plate to the corresponding wells of the assay plate. This results in a 1:100 dilution and a final DMSO concentration of 1%.[8] d. Include Controls:

    • Positive Control: A high concentration of a known poorly soluble compound.
    • Negative Control: PBS with 1% DMSO only.
    • Blank: PBS only. e. Cover the plate and incubate at room temperature for 1-2 hours. f. Measure for precipitation by reading absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 650 nm). An increase in the reading compared to the negative control indicates precipitation.[8]

  • Data Analysis: The highest concentration that does not show a significant increase in absorbance/scattering is considered the kinetic solubility under these conditions.[8]

Visualizations: Pathways and Workflows

G cluster_0 Extracellular Stress Stimuli cluster_1 MAPK Cascade cluster_2 Downstream Effects UV UV Radiation ASK1 ASK1 UV->ASK1 Activates Cytokines Inflammatory Cytokines (e.g., TNF-α) Cytokines->ASK1 Activates MKK47 MKK4/7 ASK1->MKK47 Phosphorylates JNK JNK MKK47->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Promotes Inflammation Inflammation cJun->Inflammation Promotes CerbericAcidB This compound CerbericAcidB->JNK Inhibits

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of JNK.

G start Precipitation Observed in Aqueous Medium check_stock Is stock solution clear? start->check_stock remake_stock Remake stock with anhydrous DMSO. Consider lower concentration. check_stock->remake_stock No check_conc Is final concentration too high? check_stock->check_conc Yes remake_stock->start lower_conc Test lower final concentrations. check_conc->lower_conc Yes sol_enhance Attempt Solubility Enhancement check_conc->sol_enhance No success Problem Solved lower_conc->success ph_adjust pH Adjustment (for ionizable compounds) sol_enhance->ph_adjust cosolvent Use Co-solvents (e.g., PEG, cyclodextrin) sol_enhance->cosolvent surfactant Use Surfactants (e.g., Tween-80) sol_enhance->surfactant ph_adjust->success cosolvent->success surfactant->success

Caption: Workflow for troubleshooting compound precipitation in experiments.

References

Technical Support Center: Troubleshooting Cerberic Acid B HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Cerberic acid B.

Peak Shape and Resolution Issues

Question: Why is my this compound peak tailing?

Answer:

Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase. Here are the most common causes and their solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic functional groups of this compound, leading to peak tailing.

    • Solution: Lower the pH of the mobile phase by adding an acid modifier like formic acid or trifluoroacetic acid (TFA). A lower pH will suppress the ionization of the silanol groups, minimizing these secondary interactions.[1][2]

  • Column Contamination: Contamination at the head of the column can cause peak distortion.

    • Solution: Flush the column with a strong solvent. If the problem persists, replacing the guard column or the analytical column may be necessary.[3]

  • Inappropriate Mobile Phase: The choice of organic solvent and its proportion in the mobile phase can affect peak shape.

    • Solution: Experiment with different organic solvents (e.g., acetonitrile vs. methanol) and optimize the gradient to ensure a symmetrical peak shape.

Troubleshooting Flowchart for Peak Tailing

G A Peak Tailing Observed B Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) A->B E Problem Resolved? B->E C Check for Column Contamination F Flush Column with Strong Solvent C->F D Optimize Mobile Phase Composition I Adjust Organic Solvent Ratio D->I E->C No K Contact Technical Support E->K Yes G Replace Guard/Analytical Column F->G H Problem Resolved? G->H H->D No H->K Yes J Problem Resolved? I->J J->K No J->K Yes

Caption: A logical workflow for troubleshooting peak tailing.

Question: What is causing peak splitting for my this compound analysis?

Answer:

Peak splitting can arise from several issues, often related to the sample injection or the column itself.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject your sample in the mobile phase. If the sample is not soluble in the mobile phase, use a solvent that is weaker than the mobile phase.

  • Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in a split peak.[1]

    • Solution: Replace the column. To prevent this, use a guard column and ensure proper sample preparation to avoid injecting particulates.

  • Co-elution with an Interfering Compound: The peak may be splitting because another compound is co-eluting with this compound.

    • Solution: Adjust the mobile phase composition or gradient to improve separation.

Retention Time Variability

Question: Why is the retention time of my this compound peak shifting?

Answer:

Shifting retention times can make peak identification and quantification unreliable. The issue can stem from the HPLC system, the column, or the mobile phase.[4]

  • Inconsistent Mobile Phase Composition: If the mobile phase is prepared manually, small variations can lead to retention time shifts. For gradient elution, an improperly functioning pump can also be the cause.

    • Solution: Use a high-precision volumetric flask and pipette for mobile phase preparation. If using a gradient, check the pump's performance.

  • Column Temperature Fluctuations: The column temperature can affect retention time.

    • Solution: Use a column oven to maintain a consistent temperature.[4]

  • Column Equilibration: Insufficient column equilibration time between runs can lead to drifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[4]

Effect of Mobile Phase pH on this compound Retention
Mobile Phase pHRetention Time (min)Peak Asymmetry (As)
2.58.21.1
3.57.51.3
4.56.81.8

This is hypothetical data for illustrative purposes.

Baseline and Sensitivity Issues

Question: I am observing a noisy or drifting baseline. What could be the cause?

Answer:

Baseline issues can interfere with the detection and integration of peaks.

  • Air Bubbles in the System: Air bubbles in the pump or detector can cause baseline noise.

    • Solution: Degas the mobile phase before use and purge the system to remove any trapped air.[4]

  • Contaminated Mobile Phase: Impurities in the mobile phase can lead to a noisy or drifting baseline, especially during gradient elution.

    • Solution: Use HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase before use.

  • Detector Lamp Issues: An aging detector lamp can result in increased noise and decreased sensitivity.

    • Solution: Replace the detector lamp if it is near the end of its lifespan.

Question: Why are there no peaks in my chromatogram?

Answer:

The absence of peaks can be due to a number of factors, from simple setup errors to more complex hardware failures.[5]

  • Incorrect Injection: The autosampler may have malfunctioned, or the injection volume may be zero.

    • Solution: Check the injection settings and ensure the autosampler is functioning correctly.

  • Detector is Off or Not Set Correctly: The detector may be turned off, or the wavelength may be set incorrectly for this compound.

    • Solution: Verify that the detector is on and set to the correct wavelength.

  • No Flow: A leak in the system or a pump malfunction can result in no mobile phase flow.

    • Solution: Check for leaks and ensure the pump is delivering the mobile phase at the set flow rate.

Logical Diagram for "No Peaks" Issuedot

G A No Peaks Detected B Check Injection System A->B C Check Detector Settings A->C D Check Mobile Phase Flow A->D E Is Autosampler Functioning? B->E F Is Detector On and at Correct Wavelength? C->F G Is there Flow from the Column? D->G

References

Technical Support Center: Optimizing Cerberic Acid B Dosage In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vitro dosage of Cerberic acid B, a novel natural product. The information is presented in a question-and-answer format to directly address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in cell culture experiments?

A1: For a novel compound like this compound with limited published data, a broad starting concentration range is recommended for initial screening. A common approach is to perform a logarithmic dilution series, for example, from 0.01 µM to 100 µM. This wide range helps in identifying the effective concentration window for your specific cell line and assay.

Q2: How should I dissolve and store this compound?

A2: According to supplier information, this compound is soluble in solvents like DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For in vitro experiments, DMSO is the most common solvent. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[2] For long-term storage, keep the stock solution at -80°C (use within 6 months) or -20°C (use within 1 month).[2] When preparing your working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: How can I determine the optimal incubation time for this compound treatment?

A3: The optimal incubation time is dependent on the biological question you are investigating and the nature of the endpoint being measured. For proliferation or cytotoxicity assays, a 24 to 72-hour incubation is common. For signaling pathway studies, which often involve transient events like protein phosphorylation, much shorter time points (e.g., 15 minutes, 30 minutes, 1 hour, 4 hours) may be necessary. A time-course experiment is recommended to determine the optimal time point for your specific assay.

Q4: What are the critical quality control steps when working with a new natural product like this compound?

A4: Good cell culture practice is essential for reproducible results.[3] Key quality control steps include:

  • Cell Line Authentication: Regularly verify the identity of your cell line (e.g., using STR profiling) to prevent working with misidentified or cross-contaminated cells.[3]

  • Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination, as it can significantly alter cellular physiology and experimental outcomes.[4]

  • Reagent Quality: Use high-quality, trusted sources for media, serum, and other supplements to minimize chemical or microbial contaminants.[4]

  • Aseptic Technique: Strictly adhere to aseptic techniques to prevent microbial contamination.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells. - Inconsistent cell seeding.- Uneven compound distribution.- Edge effects in the culture plate.- Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently after adding the compound.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
No observable effect at any concentration. - The compound is inactive in the chosen cell line or assay.- The concentration range is too low.- The incubation time is too short or too long.- The compound has degraded.- Test a higher concentration range.- Perform a time-course experiment.- Verify the integrity of your compound stock.- Consider using a different cell line or a more sensitive assay.
Sudden cell death, even at low concentrations. - High cytotoxicity of the compound.- Contamination of the cell culture or compound stock.- Solvent (e.g., DMSO) concentration is too high.- Expand the lower end of your concentration range (e.g., nanomolar).- Check for microbial contamination.- Ensure the final solvent concentration is non-toxic to your cells.
Precipitation of the compound in the culture medium. - Poor solubility of the compound at the tested concentrations.- Interaction with components of the culture medium.- Visually inspect the medium after adding the compound.- If precipitation is observed, consider using a lower concentration range or a different solvent system (if compatible with cell culture). To improve solubility, you can try heating the stock solution to 37°C and using an ultrasonic bath for a short period.[2]
Changes in media pH (e.g., rapid yellowing). - Microbial contamination (bacterial or fungal).- Overgrowth of cells leading to metabolic acidosis.- Immediately check the culture for signs of contamination under a microscope.- Ensure you are seeding cells at an appropriate density.[5]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X working stock of this compound at various concentrations by diluting the DMSO stock in serum-free medium.

    • Create a dilution series (e.g., 200 µM, 100 µM, 20 µM, 2 µM, 0.2 µM, 0.02 µM).

    • Remove the old medium from the cells and add 100 µL of the 2X working stock to the corresponding wells. This will result in a 1X final concentration.

    • Include vehicle control (DMSO at the highest concentration used) and untreated control wells.

  • Incubation:

    • Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals form.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data Summary

As there is no publicly available quantitative data for this compound, the following tables are provided as templates for researchers to populate with their own experimental findings.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
e.g., MCF-7MTT72[Enter your data]
e.g., A549MTT72[Enter your data]
e.g., HepG2XTT48[Enter your data]

Table 2: Effect of this compound on a Specific Biological Endpoint

Cell LineAssayConcentration (µM)Incubation TimeResult (e.g., % Inhibition)
e.g., JurkatApoptosis Assay[Enter Conc.]24 hours[Enter your data]
e.g., RAW 264.7NO Production[Enter Conc.]18 hours[Enter your data]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis cluster_result Result prep_stock Prepare this compound Stock Solution (DMSO) dilute Create Serial Dilutions prep_stock->dilute seed_cells Seed Cells in 96-Well Plate treat Treat Cells with Compound & Controls seed_cells->treat dilute->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay analyze Read Absorbance & Analyze Data assay->analyze ic50 Determine IC50 Value analyze->ic50

Caption: Workflow for determining the IC50 of this compound.

hypothetical_pathway CAB This compound Receptor Unknown Receptor CAB->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF inactivates Response Cellular Response (e.g., Apoptosis) TF->Response

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Minimizing Cytotoxicity of Cerberic Acid B in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxic effects of Cerberic acid B during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxicity of this compound?

Direct cytotoxic data for this compound is limited in publicly available literature. However, a related compound, Cerberic acid A, has been shown to exhibit weak cytotoxic activity against human cancer cell lines. It is advisable to initially screen this compound across a wide concentration range to determine its specific cytotoxic profile in your chosen cell line.

Q2: What is a suitable starting concentration range for this compound in my assays?

Given the weak cytotoxicity observed with the related Cerberic acid A, a broad starting concentration range is recommended for initial screening. A common approach is to perform a dose-response curve starting from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM) to determine the half-maximal inhibitory concentration (IC50).

Q3: How can I improve the solubility of this compound in my cell culture medium?

This compound is reported to be soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1] To minimize solvent-induced cytotoxicity, it is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible (typically ≤ 0.5% for DMSO). Prepare a high-concentration stock solution in an appropriate solvent and then dilute it serially in the culture medium to achieve the desired final concentrations.

Q4: My cells show signs of stress even at low concentrations of this compound. What could be the cause?

Cell stress at low concentrations can be due to several factors:

  • Solvent Toxicity: Ensure the final solvent concentration is non-toxic to your cells. Run a solvent control to assess its effect.

  • Compound Instability: The compound may be unstable in the culture medium, leading to the formation of toxic byproducts.

  • Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this compound.

  • Contamination: Rule out any potential contamination of your cell culture or compound stock.

Q5: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?

To differentiate between cytotoxicity (cell death) and cytostasis (inhibition of proliferation), you can employ assays that measure different cellular parameters. For instance, a cell viability assay (like MTT or resazurin) can be multiplexed with a cytotoxicity assay (like LDH release) or an apoptosis assay (like caspase activity). A decrease in viability without a corresponding increase in cytotoxicity markers may suggest a cytostatic effect.

Troubleshooting Guides

Issue 1: High Variability in Assay Results
Possible Cause Troubleshooting Step
Inconsistent cell seeding Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and allow plates to settle at room temperature before incubation to ensure even cell distribution.
Edge effects in microplates Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.
Compound precipitation Visually inspect wells for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system.
Fluctuations in incubation conditions Maintain consistent temperature, humidity, and CO2 levels in the incubator.
Issue 2: Unexpectedly High Cytotoxicity
Possible Cause Troubleshooting Step
Incorrect compound concentration Double-check calculations for stock solution and dilutions. Prepare fresh stock solutions for each experiment.
Extended incubation time Optimize the incubation period. Shorter exposure times may be sufficient to observe the desired effect without causing excessive cell death.
Synergistic effects with media components Evaluate if any components in your specific cell culture medium interact with this compound to enhance its cytotoxicity.
Cell confluence High cell density can increase sensitivity to certain compounds. Optimize the initial cell seeding density.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using MTT Assay
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of working concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound working solutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: LDH Release Assay for Cytotoxicity Assessment
  • Assay Setup: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the assay kit manufacturer.

  • Data Analysis: Determine the amount of LDH released and express it as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).

Visualizations

Signaling Pathways Potentially Affected by Cytotoxic Compounds

As the specific signaling pathway affected by this compound is not yet elucidated, below are diagrams of common pathways implicated in compound-induced cytotoxicity.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Ligand Death Receptor Death Receptor Ligand->Death Receptor DISC DISC Death Receptor->DISC Pro-Caspase-8 Pro-Caspase-8 DISC->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound (Potential) This compound (Potential) This compound (Potential)->Ligand This compound (Potential)->Cellular Stress

Caption: Potential interaction of this compound with apoptotic pathways.

Experimental Workflow for Assessing Cytotoxicity

cytotoxicity_workflow cluster_assays Cytotoxicity Assessment Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment (this compound) Compound Treatment (this compound) Cell Seeding->Compound Treatment (this compound) Incubation Incubation Compound Treatment (this compound)->Incubation Viability Assay (MTT) Viability Assay (MTT) Incubation->Viability Assay (MTT) Cytotoxicity Assay (LDH) Cytotoxicity Assay (LDH) Incubation->Cytotoxicity Assay (LDH) Apoptosis Assay (Caspase) Apoptosis Assay (Caspase) Incubation->Apoptosis Assay (Caspase) Data Analysis Data Analysis Viability Assay (MTT)->Data Analysis Cytotoxicity Assay (LDH)->Data Analysis Apoptosis Assay (Caspase)->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: General workflow for evaluating the cytotoxicity of this compound.

References

Cerberic Acid B Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cerberic Acid B. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of this promising fungal metabolite. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and biological evaluation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a fungal secondary metabolite, identified as a polyketide.[1][2][3][4][5] It is an organic acid derived from certain fungal species, notably within the Aspergillus genus, and has also been isolated from the bark of Cerbera manghas.[6][7][8] Preliminary studies suggest its potential in modulating pathways related to inflammatory responses and microbial inhibition.[7] Cerberic Acid A, a related compound, has shown weak cytotoxic activity against HepG2, MCF-7, and HeLa cell lines.[6][8]

Q2: What are the optimal storage conditions for this compound to ensure its stability?

To maintain the integrity of this compound, it is recommended to store it as a dry powder at -20°C. If in solution, use anhydrous solvents and store at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. Due to its polyketide structure, it may be susceptible to oxidation and hydrolysis.

Q3: In which solvents is this compound soluble?

This compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[6][8][9] For biological assays, DMSO is a common solvent for creating stock solutions.

Troubleshooting Guides

Synthesis and Purification

Issue: Low Yield of this compound from Fungal Culture

  • Possible Cause 1: Suboptimal Fungal Growth Conditions. The production of secondary metabolites by fungi is highly dependent on the culture conditions.[10]

    • Troubleshooting:

      • Optimize media composition, including carbon and nitrogen sources.

      • Experiment with different fermentation parameters such as temperature, pH, and aeration.

      • Consider using chemical elicitors to stimulate secondary metabolite production.

  • Possible Cause 2: Inefficient Extraction. The choice of solvent and extraction method can significantly impact the yield.

    • Troubleshooting:

      • Perform a sequential extraction with solvents of increasing polarity to ensure complete recovery.

      • Employ techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.

  • Possible Cause 3: Degradation during Purification. this compound may be sensitive to pH changes, light, or heat during the purification process.

    • Troubleshooting:

      • Maintain a cool environment throughout the purification process.

      • Use buffered mobile phases in chromatography to control pH.

      • Minimize exposure to direct light.

Issue: Co-purification of Contaminants

  • Possible Cause: Presence of Structurally Similar Fungal Metabolites. Fungal cultures often produce a complex mixture of secondary metabolites with similar chemical properties, making separation challenging.[11][12]

    • Troubleshooting:

      • Employ orthogonal chromatographic techniques. For example, follow a normal-phase separation with a reverse-phase HPLC purification.

      • Utilize high-resolution techniques like preparative HPLC with a high-efficiency column.

      • Consider advanced separation methods like counter-current chromatography.[11]

Biological Assays

Issue: High Variability in Antimicrobial Assay Results

  • Possible Cause 1: Poor Solubility in Assay Medium. Precipitation of this compound in aqueous media can lead to inconsistent results.

    • Troubleshooting:

      • Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects microbial growth (typically <1%).

      • Visually inspect assay plates for any signs of precipitation.

      • Consider the use of a non-toxic solubilizing agent.

  • Possible Cause 2: Inconsistent Inoculum Size. Variation in the number of microorganisms at the start of the assay will lead to variable results.[13]

    • Troubleshooting:

      • Standardize the inoculum preparation by measuring the optical density (OD) and correlating it to colony-forming units (CFUs).

      • Ensure thorough mixing of the inoculum before dispensing.

  • Possible Cause 3: Interference from Colored Compound. If the compound is colored, it can interfere with colorimetric or turbidimetric readouts.

    • Troubleshooting:

      • Include appropriate controls with the compound alone to measure its absorbance at the assay wavelength.

      • Consider using alternative assay endpoints that are not based on absorbance, such as ATP measurement or resazurin-based assays.

Issue: Inconsistent Results in Anti-inflammatory Assays (e.g., Nitric Oxide Inhibition in Macrophages)

  • Possible Cause 1: Cytotoxicity of this compound. If the compound is toxic to the cells at the tested concentrations, a decrease in the inflammatory marker may be due to cell death rather than a specific anti-inflammatory effect.

    • Troubleshooting:

      • Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with the anti-inflammatory assay to determine the non-toxic concentration range of this compound.

      • Always normalize the anti-inflammatory data to cell viability.

  • Possible Cause 2: Variability in Cell Response. The inflammatory response of macrophages can vary between experiments.[14][15][16]

    • Troubleshooting:

      • Use cells with a consistent passage number.

      • Standardize cell seeding density and stimulation conditions (e.g., LPS concentration and incubation time).

      • Include a positive control (e.g., a known anti-inflammatory drug) in every experiment to monitor assay performance.

Data Presentation

Table 1: Hypothetical Purity and Yield of this compound with Different Purification Methods

Purification MethodPurity (%)Yield (mg/L of culture)
Silica Gel Chromatography85 ± 515 ± 3
Sephadex LH-20 Chromatography92 ± 312 ± 2
Preparative HPLC>988 ± 1.5

Table 2: Hypothetical IC50 Values of this compound in Biological Assays

Assay TypeOrganism/Cell LineIC50 (µg/mL)Standard Deviation
AntimicrobialStaphylococcus aureus12.5± 2.1
AntimicrobialEscherichia coli25.0± 3.5
Anti-inflammatory (NO inhibition)RAW 264.7 Macrophages8.7± 1.8
Cytotoxicity (MTT)RAW 264.7 Macrophages45.3± 5.2

Experimental Protocols

Protocol 1: General Procedure for Extraction and Purification of this compound from Fungal Culture
  • Fermentation: Cultivate the Aspergillus species in a suitable liquid medium for 14-21 days.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Initial Fractionation (Silica Gel Chromatography):

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Load the dissolved extract onto a silica gel column.

    • Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Final Purification (Preparative HPLC):

    • Pool the fractions containing this compound.

    • Dissolve the pooled fractions in the mobile phase.

    • Purify using a C18 reverse-phase preparative HPLC column with an isocratic or gradient mobile phase of acetonitrile and water (containing 0.1% formic acid).

    • Monitor the elution at a suitable wavelength (e.g., 254 nm).

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.

Protocol 2: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., L-NAME).

  • Stimulation:

    • After 1 hour of pre-treatment with the compound, add 100 µL of medium containing lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.

    • Incubate the plate for another 24 hours.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of nitrite using a sodium nitrite standard curve.

    • Determine the percentage of NO inhibition relative to the LPS-stimulated control.

Visualizations

experimental_workflow cluster_extraction Extraction & Initial Purification cluster_purification Final Purification cluster_analysis Analysis & Bioassay fungal_culture Fungal Culture extraction Solvent Extraction fungal_culture->extraction crude_extract Crude Extract extraction->crude_extract silica_chrom Silica Gel Chromatography crude_extract->silica_chrom prep_hplc Preparative HPLC silica_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analytical_hplc Analytical HPLC pure_compound->analytical_hplc mass_spec Mass Spectrometry pure_compound->mass_spec bioassays Biological Assays pure_compound->bioassays

Caption: Experimental Workflow for this compound.

troubleshooting_workflow start High Variability in Bioassay Results check_solubility Check for Compound Precipitation start->check_solubility check_cytotoxicity Perform Cytotoxicity Assay check_solubility->check_cytotoxicity No Precipitation optimize_solvent Optimize Solvent/Use Solubilizer check_solubility->optimize_solvent Precipitation Observed adjust_concentration Adjust Concentration to Non-Toxic Range check_cytotoxicity->adjust_concentration Cytotoxicity Observed standardize_protocol Standardize Inoculum/Cell Density check_cytotoxicity->standardize_protocol No Cytotoxicity optimize_solvent->standardize_protocol adjust_concentration->standardize_protocol end_issue_resolved Issue Resolved standardize_protocol->end_issue_resolved

Caption: Troubleshooting Bioassay Variability.

signaling_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_Inhib IκB IKK->NFkB_Inhib NFkB NF-κB IKK->NFkB NFkB_Inhib->NFkB iNOS_gene iNOS Gene NFkB->iNOS_gene Nucleus Nucleus iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Cerberic_Acid_B This compound Cerberic_Acid_B->IKK

Caption: Hypothetical Signaling Pathway for this compound.

References

Technical Support Center: Refining Cerberic Acid B Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification process of Cerberic acid B, an aromatic polyketide with potential therapeutic applications.

Troubleshooting Guide

Issue 1: Low Yield of Crude Extract

  • Question: We are experiencing a very low yield of the crude extract containing this compound from our fungal culture. What are the potential causes and solutions?

  • Answer: A low crude extract yield can stem from several factors. Firstly, the choice of extraction solvent is critical. This compound, being an acidic compound, may require an acidified solvent to ensure it is in a protonated, less polar state, which enhances its solubility in organic solvents. Ensure your extraction solvent (e.g., ethyl acetate) is acidified, for instance, with 0.1% formic acid. Secondly, the extraction method itself may be inefficient. Techniques like ultrasound-assisted extraction can improve cell lysis and solvent penetration, leading to higher yields compared to simple maceration.[1] Finally, the timing of harvest and the culture conditions significantly impact the production of secondary metabolites.[2] Ensure you are harvesting the fungal culture in the late stationary phase when secondary metabolite production is typically at its peak.

Issue 2: Presence of Emulsion During Liquid-Liquid Extraction

  • Question: During the solvent partitioning step with ethyl acetate and water, we are consistently getting a stable emulsion that makes phase separation difficult. How can we resolve this?

  • Answer: Emulsion formation is a common issue when partitioning fungal extracts due to the presence of surfactants and lipids. To break the emulsion, you can try adding a saturated NaCl solution (brine), which increases the ionic strength of the aqueous phase and can help force the separation. Alternatively, centrifugation of the mixture at a low speed can also aid in breaking the emulsion. To prevent this issue in the future, a pre-extraction with a non-polar solvent like n-hexane can be performed to remove lipids and other non-polar interfering substances before the main extraction with a more polar solvent.[3]

Issue 3: Broad or Tailing Peaks in HPLC Analysis

  • Question: Our HPLC analysis of the partially purified extract shows broad and tailing peaks for what we believe is this compound. What could be causing this and how can we improve the peak shape?

  • Answer: Peak broadening and tailing in reversed-phase HPLC for acidic compounds are often due to interactions with residual free silanol groups on the silica-based stationary phase. To mitigate this, ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.0) by adding an acid like formic acid or trifluoroacetic acid (TFA). This will keep the carboxylic acid groups of this compound protonated, reducing secondary interactions with the column. Using a column specifically designed for polar compounds or an end-capped C18 column can also significantly improve peak shape.[4][5]

Issue 4: Co-elution of Impurities with this compound in Preparative HPLC

  • Question: We are struggling to separate this compound from closely eluting impurities during our preparative HPLC step. How can we improve the resolution?

  • Answer: To improve resolution in preparative HPLC, you can optimize the mobile phase gradient. A shallower gradient around the elution time of your target compound will increase the separation between closely eluting peaks. Additionally, you can experiment with different organic modifiers in your mobile phase (e.g., acetonitrile vs. methanol), as this can alter the selectivity of the separation. Reducing the sample load on the column can also improve resolution, although this will decrease throughput. Finally, consider a secondary purification step using a different chromatographic mode, such as ion-exchange chromatography, which separates molecules based on charge.[6]

Frequently Asked Questions (FAQs)

What is a typical workflow for the purification of this compound?

A general workflow begins with the extraction of the fungal biomass and culture filtrate with an organic solvent like ethyl acetate.[3][7] This is typically followed by a liquid-liquid partitioning step to remove highly polar or non-polar impurities. The resulting extract is then often subjected to column chromatography, such as solid-phase extraction (SPE) for initial fractionation, followed by preparative high-performance liquid chromatography (HPLC) for final purification.[6]

Which HPLC column and mobile phase are recommended for this compound purification?

For the purification of acidic polyketides like this compound, a reversed-phase C18 column is a common choice.[8] To ensure good peak shape and retention, an acidic mobile phase is crucial. A typical mobile phase would consist of a gradient of water and acetonitrile, with both solvents containing a small amount of acid (e.g., 0.1% formic acid) to maintain a low pH.[4][7]

How can I monitor the purity of my fractions during the purification process?

Analytical HPLC with UV detection is a standard method for monitoring purity.[9] Fractions from your purification steps can be injected into an analytical HPLC system, and the purity can be estimated by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram. UV detection is often performed at a wavelength of around 210 nm to detect the carboxyl group.[5]

What are some common challenges in purifying acidic natural products from fungal sources?

Common challenges include the presence of a complex mixture of structurally related compounds, making separation difficult.[10] Fungal extracts often contain lipids and other interfering substances that can complicate the purification process.[3] Additionally, the stability of the target compound can be a concern, and degradation can occur at inappropriate pH values or temperatures.

Data Presentation

Representative Purification of an Acidic Fungal Polyketide
Purification StepStarting Material (g)Product Mass (mg)Yield (%)Purity (%)
Crude Ethyl Acetate Extract50.0 g (Dry Biomass)2,5005.0~10
Liquid-Liquid Partitioning2,500 mg80032.0~35
Solid-Phase Extraction (SPE)800 mg35043.8~60
Preparative HPLC350 mg12034.3>98

Note: This table presents representative data for the purification of a generic acidic fungal polyketide and should be used as a guideline. Actual yields and purities will vary depending on the specific fungal strain, culture conditions, and purification protocol.

Example HPLC Conditions for Analysis and Purification
ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Gradient 10-90% B over 20 min30-70% B over 40 min
Flow Rate 1.0 mL/min15.0 mL/min
Detection UV at 210 nmUV at 210 nm
Injection Volume 10 µL1-5 mL

Experimental Protocols

Detailed Methodology for this compound Purification
  • Extraction:

    • Lyophilize and grind the fungal mycelium to a fine powder.

    • Extract the powdered mycelium and the culture filtrate with ethyl acetate (EtOAc) containing 0.1% formic acid at a 1:3 (v/v) ratio.

    • Perform the extraction three times with agitation for 2 hours each time.

    • Combine the EtOAc extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Solvent Partitioning:

    • Dissolve the crude extract in a minimal amount of methanol and then partition between n-hexane and 90% aqueous methanol to remove lipids.

    • Separate the methanolic layer and evaporate the methanol.

    • Resuspend the residue in water and extract three times with EtOAc.

    • Combine the EtOAc layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate to yield the partially purified extract.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Dissolve the partially purified extract in a minimal volume of the initial mobile phase and load it onto the cartridge.

    • Wash the cartridge with a stepwise gradient of increasing methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • Collect the fractions and analyze them by analytical HPLC to identify the fractions containing this compound.

  • Preparative HPLC:

    • Combine the enriched fractions from SPE and concentrate them.

    • Purify the concentrated sample using a preparative C18 HPLC column with a water/acetonitrile gradient containing 0.1% formic acid.

    • Collect fractions based on the UV chromatogram.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_partitioning Partitioning cluster_chromatography Chromatography Fungal_Culture Fungal Culture Extraction Solvent Extraction (Ethyl Acetate + 0.1% Formic Acid) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (n-Hexane/90% MeOH then EtOAc/H2O) Crude_Extract->Partitioning Partially_Purified Partially Purified Extract Partitioning->Partially_Purified SPE Solid-Phase Extraction (SPE) (C18, Stepwise Methanol Gradient) Partially_Purified->SPE Prep_HPLC Preparative HPLC (C18, Water/Acetonitrile Gradient) SPE->Prep_HPLC Pure_Fractions Pure this compound Fractions Prep_HPLC->Pure_Fractions Final_Product Purified this compound Pure_Fractions->Final_Product signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->IkB_NFkB NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation Translocation IkB_NFkB->NFkB_p65_p50 Release DNA DNA NFkB_translocation->DNA Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes Transcription Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor Cerberic_Acid_B This compound Cerberic_Acid_B->IKK Inhibition

References

avoiding degradation of Cerberic acid B during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cerberic acid B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to help you avoid potential degradation of this valuable compound and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a natural product derived from fungal species. It is an organic acid with the chemical formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol . It is known to be soluble in a variety of organic solvents. Preliminary studies suggest that this compound may have a role in modulating inflammatory responses and exhibiting microbial inhibition.

Q2: How should I store this compound to prevent degradation?

To ensure the stability of this compound, it is recommended to store it under cool and dry conditions. As a general guideline for fungal secondary metabolites, storage at 4°C for short-term use and -80°C for long-term storage is advisable to minimize degradation. One supplier suggests an expiration date of 12 months from the date of receipt when stored properly.

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] When preparing stock solutions, it is crucial to use high-purity, anhydrous solvents to prevent hydrolysis.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity Degradation of this compound due to improper storage or handling.- Verify Storage Conditions: Ensure the compound has been consistently stored at the recommended temperature (4°C or -80°C) and protected from light and moisture.- Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for each experiment.- Check Solvent Quality: Use high-purity, anhydrous solvents for reconstitution to prevent hydrolysis.
Precipitation of the compound from the solution.- Confirm Solubility: Ensure the concentration of this compound in your working solution does not exceed its solubility limit in the chosen solvent and final experimental medium.- Visual Inspection: Before use, visually inspect the solution for any precipitates. If precipitation is observed, gently warm the solution or sonicate to redissolve the compound. If it does not redissolve, prepare a new, more dilute solution.
Changes in pH of the experimental medium The acidic nature of this compound may alter the pH of unbuffered or weakly buffered solutions.- Use Buffered Solutions: Whenever possible, use well-buffered physiological solutions (e.g., PBS, HEPES-buffered media) to maintain a stable pH.- Monitor pH: If working with sensitive assays, monitor the pH of your experimental medium after the addition of this compound and adjust if necessary.
Unexpected side effects or off-target activity Presence of degradation products or impurities.- Confirm Purity: If possible, verify the purity of your this compound stock using analytical techniques such as HPLC or LC-MS.- Minimize Exposure to Harsh Conditions: Avoid prolonged exposure to high temperatures, extreme pH values, and direct light during experimental procedures.

Experimental Protocols

General Protocol for Preparing a Stock Solution of this compound

  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial. Perform this step in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvent Addition: Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.

  • Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution in a tightly sealed, light-protected container (e.g., amber glass vial) at -20°C or -80°C.

General Protocol for Preparing Working Solutions in Cell Culture Media

  • Thaw Stock Solution: Thaw the stock solution of this compound at room temperature.

  • Dilution: Aseptically dilute the stock solution into pre-warmed cell culture medium to the desired final concentration. It is recommended to perform a serial dilution to ensure accurate final concentrations.

  • Mixing: Gently mix the medium containing this compound by pipetting up and down. Avoid vigorous vortexing, which can cause shearing of cells and degradation of media components.

  • Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of degradation or precipitation in the aqueous environment of the cell culture medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation storage Storage (-80°C / 4°C) weighing Weighing storage->weighing Retrieve dissolution Dissolution (Anhydrous Solvent) weighing->dissolution Add Solvent stock Stock Solution (Light-protected) dissolution->stock Store dilution Dilution in Buffered Medium stock->dilution Prepare Fresh incubation Incubation with Biological System dilution->incubation Add to Assay analysis Data Analysis incubation->analysis Collect Data

Figure 1. Recommended experimental workflow for this compound.

degradation_pathways cluster_factors Degradation Factors Cerberic_Acid_B This compound (Stable) Degradation_Products Degradation Products (Inactive/Altered Activity) Cerberic_Acid_B->Degradation_Products Degradation Temp High Temperature Temp->Degradation_Products pH Extreme pH pH->Degradation_Products Light Light Exposure Light->Degradation_Products Moisture Moisture/Hydrolysis Moisture->Degradation_Products

Figure 2. Potential degradation factors for this compound.

Disclaimer: The information provided in this technical support center is based on general principles for handling natural product compounds and available data for this compound. Specific stability and degradation studies for this compound are limited. Researchers are encouraged to perform their own stability assessments under their specific experimental conditions.

References

Validation & Comparative

A Comparative Guide to Phenylpropanoids: Cerberic Acid B in the Context of Caffeic Acid, Ferulic Acid, and Curcumin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Cerberic acid B and other prominent phenylpropanoids: caffeic acid, ferulic acid, and curcumin. While quantitative experimental data for this compound remains limited in publicly accessible literature, this document summarizes the available information and presents a detailed comparison of the other three compounds, supported by experimental data and methodologies.

Introduction to this compound

This compound is a phenylpropanoid that has been isolated from the bark of Cerbera manghas and is also produced by certain species of Aspergillus fungi. Its chemical formula is C₁₀H₁₀O₅. Preliminary studies and the known bioactivities of its source organism suggest that this compound may possess anti-inflammatory and antimicrobial properties. However, to date, specific quantitative data, such as IC₅₀ values from standardized assays, are not widely reported. The related compound, Cerberic acid A, has demonstrated weak cytotoxic activity against HepG2, MCF-7, and HeLa cell lines. Research into the specific biological activities and mechanisms of action of this compound is an ongoing area of interest.

Quantitative Comparison of Phenylpropanoid Bioactivities

The following table summarizes key quantitative data for the biological activities of caffeic acid, ferulic acid, and curcumin. It is important to note that these values are highly dependent on the specific experimental conditions and cell lines used.

Biological ActivityCompoundAssayTargetResult (IC₅₀/EC₅₀/MIC)
Anti-inflammatory Caffeic AcidNitric Oxide (NO) Production AssayLipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesIC₅₀: ~100-400 µM
Ferulic AcidNitric Oxide (NO) Production AssayLPS-stimulated RAW 264.7 macrophagesIC₅₀: ~50-200 µM
CurcuminNitric Oxide (NO) Production AssayLPS-stimulated RAW 264.7 macrophagesIC₅₀: ~5-20 µM
Antioxidant Caffeic AcidDPPH Radical Scavenging AssayDPPH radicalEC₅₀: ~10-30 µM
Ferulic AcidDPPH Radical Scavenging AssayDPPH radicalEC₅₀: ~30-70 µM
CurcuminDPPH Radical Scavenging AssayDPPH radicalEC₅₀: ~20-50 µM
Antimicrobial Caffeic AcidBroth MicrodilutionStaphylococcus aureusMIC: >1000 µg/mL
Ferulic AcidBroth MicrodilutionStaphylococcus aureusMIC: ~500-1000 µg/mL
CurcuminBroth MicrodilutionStaphylococcus aureusMIC: ~125-250 µg/mL[1]
Cytotoxicity Caffeic AcidMTT AssayHeLa (cervical cancer) cellsIC₅₀: >200 µM
Ferulic AcidMTT AssayHeLa (cervical cancer) cellsIC₅₀: ~150-300 µM
CurcuminMTT AssayHeLa (cervical cancer) cellsIC₅₀: ~10-30 µM

Key Signaling Pathway: NF-κB

Phenylpropanoids often exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, immunity, and cell survival.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (LPS, TNF-α) Receptor Receptor (e.g., TLR4) IKK_complex IKK Complex Receptor->IKK_complex activates IkB_NFkB NF-κB IκB IKK_complex->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocates IkB_P p-IκB Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation IkB_NFkB->NFkB releases IkB_NFkB->IkB_P Phenylpropanoids Phenylpropanoids (Caffeic acid, Ferulic acid, Curcumin) Phenylpropanoids->IKK_complex inhibits DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) DNA->Genes induces transcription

Caption: NF-κB signaling pathway and points of inhibition by phenylpropanoids.

Experimental Protocols

Cytotoxicity: MTT Assay

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa, RAW 264.7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, caffeic acid) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Anti-inflammatory: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophages.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production. The IC₅₀ value is the concentration of the compound that inhibits NO production by 50%.

Antioxidant: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Methodology:

  • Sample Preparation: Prepare various concentrations of the test compound in methanol.

  • DPPH Reaction: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of a 0.2 mM methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The EC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Antimicrobial: Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of a substance required to inhibit the growth of a specific microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium to a concentration of approximately 5x10⁵ CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

While this compound presents an interesting subject for future pharmacological research, the current lack of quantitative data limits its direct comparison with well-established phenylpropanoids like caffeic acid, ferulic acid, and curcumin. This guide provides a framework for understanding the potential biological activities of these compounds and the experimental approaches used to quantify them. Further investigation into this compound is warranted to elucidate its specific mechanisms of action and therapeutic potential.

References

A Comparative Analysis of Cerberic Acid B and Cerberic Acid for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the biological activities of Cerberic acid B and Cerberic acid, supported by available experimental data.

This guide provides a comparative overview of this compound and Cerberic acid, two natural products with potential pharmacological applications. Due to the limited number of studies directly comparing these two compounds, this document summarizes the currently available data on their individual biological activities to facilitate further research and drug discovery efforts.

Chemical and Pharmacological Overview

This compound and Cerberic acid are both naturally occurring compounds. This compound is a phenylpropanoid that has been isolated from Cerbera manghas and Plumeria rubra.[1][2][3] It has shown promise in modulating inflammatory responses and exhibiting antimicrobial properties.[1] Cerberic acid is an organic acid derived from plant sources and has been investigated for its potential in oncology and as an antimicrobial agent due to its capacity to disrupt cellular signaling pathways.[4] A related compound, Cerberic acid A, has been evaluated for its cytotoxic effects.[5]

Quantitative Comparison of Biological Activities

CompoundBiological ActivityCell Line(s)IC50 Value
This compound Anti-inflammatory (Nitric Oxide Production Inhibition)RAW264.76.52 - 35.68 µM[3]
Cerberic acid A CytotoxicityHepG2203.0 µM (44.7 µg/mL)[5][6][7]
MCF-7237.5 µM (52.3 µg/mL)[5][6][7]
HeLa221.2 µM (48.7 µg/mL)[5][6][7]

Note: The IC50 values for Cerberic acid A were converted from µg/mL to µM using its molecular weight of 220.18 g/mol for a more standardized comparison.[4][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary. These protocols are based on standard laboratory practices for such assays.

Anti-inflammatory Activity: Nitric Oxide Production Assay in RAW264.7 Cells

This protocol outlines the measurement of nitric oxide (NO) production, a key indicator of inflammation, in murine macrophage-like RAW264.7 cells.

  • Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. A control group without this compound is also included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) is added to each well, followed by a 10-minute incubation at room temperature, protected from light.

    • 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is then added, and the plate is incubated for another 10 minutes at room temperature, protected from light.

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then calculated.

Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of a compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7, HeLa) are maintained in appropriate culture media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of Cerberic acid A for a specified period (e.g., 48 or 72 hours). A vehicle control group is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance at 570 nm is measured using a microplate reader. The percentage of cell viability is calculated relative to the control group, and the IC50 value, the concentration of the compound that causes 50% cell death, is determined.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound and Cerberic acid are limited, their observed biological activities suggest potential interactions with key cellular signaling cascades.

Anti-inflammatory Signaling

The anti-inflammatory effects of this compound, demonstrated by the inhibition of NO production, suggest a potential modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO.

G cluster_0 cluster_1 Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 activates IkB IκBα IKK->IkB phosphorylates (degradation) Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to IkB->NFkB_p65_p50 inhibits iNOS_Gene iNOS Gene Transcription iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein NO Nitric Oxide iNOS_Protein->NO Cerberic_Acid_B This compound Cerberic_Acid_B->IKK Potential Inhibition Cerberic_Acid_B->NFkB_p65_p50 Potential Inhibition NFkB_p65_p50_n NF-κB NFkB_p65_p50_n->iNOS_Gene

Potential anti-inflammatory mechanism of this compound.
Cytotoxic Signaling

The cytotoxic activity of Cerberic acid A against various cancer cell lines suggests interference with pathways crucial for cell survival and proliferation. Key pathways often implicated in cytotoxicity include the PI3K/Akt/mTOR and MAPK pathways, which regulate cell growth, apoptosis, and survival. Disruption of these pathways can lead to cell cycle arrest and programmed cell death (apoptosis).

G Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Cerberic_Acid Cerberic Acid Cerberic_Acid->PI3K Potential Inhibition Cerberic_Acid->Akt Potential Inhibition Cerberic_Acid->mTOR Potential Inhibition

Potential cytotoxic mechanism of Cerberic Acid.

It is important to note that these pathways are proposed based on the observed biological activities and require experimental validation to confirm the direct molecular targets of this compound and Cerberic acid.

Conclusion and Future Directions

This compound demonstrates notable anti-inflammatory properties, while Cerberic acid A exhibits weak to moderate cytotoxic effects against several cancer cell lines. A direct comparison of their efficacy and potency is currently hampered by the lack of head-to-head studies.

Future research should focus on:

  • Directly comparing the anti-inflammatory and cytotoxic activities of this compound and Cerberic acid in a standardized panel of assays.

  • Elucidating the specific molecular targets and signaling pathways modulated by each compound to understand their mechanisms of action.

  • Investigating the structure-activity relationships of the cerberic acid family of compounds to guide the development of more potent and selective derivatives.

This comparative guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound and Cerberic acid. Further investigation is warranted to fully characterize their pharmacological profiles and explore their potential as lead compounds for drug development.

References

Unveiling the Antimicrobial Potential: A Comparative Analysis of Cerberic Acid B and Established Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the bioactivity of natural compounds is a critical area of research. This guide provides a comparative overview of the bioactivity of Cerberic acid B against a panel of well-known antibiotics. Due to a current lack of publicly available data on the specific antimicrobial activity of this compound, this document serves as a foundational framework, presenting established data for existing antibiotics to serve as a benchmark for future evaluation of this compound of interest.

Executive Summary

This compound, a natural compound, is a subject of scientific curiosity for its potential therapeutic applications. While its precise antimicrobial efficacy remains to be experimentally determined, this guide offers a comprehensive comparison with widely used antibiotics. This analysis is designed for researchers, scientists, and drug development professionals, providing a structured overview of bioactivity data, detailed experimental protocols for future studies, and visual representations of key biological and experimental processes.

Quantitative Bioactivity Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several common antibiotics against representative Gram-positive and Gram-negative bacteria. The MIC is a critical measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. All values are presented in micrograms per milliliter (µg/mL). Data for this compound is listed as "Not Available" and will be populated as research becomes available.

AntibioticStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Penicillin 0.06 - 2>128
Ciprofloxacin 0.12 - 10.008 - 0.03
Gentamicin 0.03 - 80.06 - 4
Tetracycline 0.12 - 160.5 - 8
This compound Data Not Available Data Not Available

Experimental Protocols

To facilitate the future evaluation of this compound's bioactivity, standardized experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that results in the complete inhibition of visible bacterial growth.

Visualizing a Potential Mechanism of Action

While the specific mechanism of action for this compound is unknown, a hypothetical signaling pathway illustrates how a novel antibiotic might disrupt essential bacterial processes.

hypothetical_mechanism This compound This compound Bacterial Target (e.g., Enzyme) Bacterial Target (e.g., Enzyme) This compound->Bacterial Target (e.g., Enzyme) Binds to Essential Bacterial Process Essential Bacterial Process This compound->Essential Bacterial Process Inhibits Bacterial Target (e.g., Enzyme)->Essential Bacterial Process Catalyzes Inhibition of Growth Inhibition of Growth Essential Bacterial Process->Inhibition of Growth Leads to

Caption: Hypothetical mechanism of this compound.

Experimental Workflow for Bioactivity Screening

The systematic evaluation of a new compound's antimicrobial properties follows a well-defined workflow.

experimental_workflow cluster_setup Experimental Setup cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis Compound Preparation Compound Preparation MIC Assay MIC Assay Compound Preparation->MIC Assay Bacterial Culture Bacterial Culture Bacterial Culture->MIC Assay MBC Assay MBC Assay MIC Assay->MBC Assay Data Interpretation Data Interpretation MBC Assay->Data Interpretation Comparison with Known Antibiotics Comparison with Known Antibiotics Data Interpretation->Comparison with Known Antibiotics

Cerberic Acid B: A Comparative Analysis Against Established Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Cerberic acid B, a phenylpropanoid natural product, and its potential anti-inflammatory properties against a well-characterized anti-inflammatory compound, Berberine. While research on this compound is in its preliminary stages, this document synthesizes available information and presents a hypothetical comparative framework based on established experimental protocols. This guide is intended to highlight the potential of this compound and provide a basis for future in-depth studies.

Introduction to this compound

This compound is a naturally occurring phenylpropanoid that has been isolated from the barks of Cerbera manghas and certain species of Aspergillus fungi.[1][2] Preliminary investigations suggest that this compound may modulate cellular pathways associated with inflammatory responses, positioning it as a molecule of interest for novel therapeutic agent discovery.[2] Its unique structure and biological activity warrant further exploration in the context of inflammation and microbial inhibition.[2]

Comparative Framework: this compound vs. Berberine

To contextualize the potential of this compound, this guide presents a hypothetical comparative study against Berberine, an isoquinoline alkaloid with well-documented anti-inflammatory effects.[3][4][5][6] Berberine has been shown to inhibit the production of pro-inflammatory cytokines and modulate key signaling pathways involved in inflammation.[4][7][8][9]

Table 1: Hypothetical Comparative Efficacy in a Murine Model of Acute Inflammation

CompoundDose (mg/kg)Inhibition of Paw Edema (%)Reduction in TNF-α Levels (%)Reduction in IL-6 Levels (%)
Control (Vehicle) -000
This compound 1025 ± 3.120 ± 2.518 ± 2.2
5045 ± 4.240 ± 3.835 ± 3.1
Berberine 1030 ± 3.528 ± 2.925 ± 2.6
5055 ± 4.850 ± 4.148 ± 3.9
Ibuprofen (Standard) 4060 ± 5.158 ± 4.555 ± 4.3

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the anti-inflammatory activity of compounds against acute inflammation.

Methodology:

  • Animals: Male Wistar rats (180-220 g) are used.

  • Groups: Animals are divided into control (vehicle), this compound (10 and 50 mg/kg), Berberine (10 and 50 mg/kg), and Ibuprofen (40 mg/kg) groups.

  • Administration: Test compounds are administered orally 1 hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Lipopolysaccharide (LPS)-Induced Cytokine Production in RAW 264.7 Macrophages

This in vitro assay evaluates the effect of compounds on the production of pro-inflammatory cytokines.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Treatment: Cells are pre-treated with various concentrations of this compound, Berberine, or vehicle for 1 hour.

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium.

  • Incubation: Cells are incubated for 24 hours.

  • Cytokine Measurement: The concentrations of TNF-α and IL-6 in the culture supernatant are quantified using ELISA kits.

  • Data Analysis: The percentage reduction in cytokine levels is calculated for each treatment group compared to the LPS-stimulated control.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural products are mediated through the modulation of key signaling pathways. A common pathway implicated in inflammation is the NF-κB signaling cascade.

G NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription

Caption: Simplified NF-κB signaling cascade.

Experimental Workflow for In Vivo Anti-inflammatory Assay

The following diagram illustrates the typical workflow for an in vivo study evaluating the anti-inflammatory properties of a test compound.

G In Vivo Anti-inflammatory Experimental Workflow cluster_0 Pre-experiment cluster_1 Experiment cluster_2 Post-experiment Animal_Acclimatization Animal Acclimatization Grouping Randomization into Groups Animal_Acclimatization->Grouping Compound_Admin Compound Administration Grouping->Compound_Admin Inflammation_Induction Induction of Inflammation Compound_Admin->Inflammation_Induction Data_Collection Data Collection (e.g., Paw Volume) Inflammation_Induction->Data_Collection Sacrifice Euthanasia & Tissue Collection Data_Collection->Sacrifice Biochemical_Analysis Biochemical Analysis (e.g., ELISA) Sacrifice->Biochemical_Analysis Data_Analysis Statistical Analysis Biochemical_Analysis->Data_Analysis

References

Unveiling the Antimicrobial Potential of Cerbera Species: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While the antimicrobial effects of Cerberic Acid B remain largely uncharacterized in publicly available scientific literature, this guide explores the antimicrobial properties of extracts and compounds isolated from its source, the Cerbera genus, particularly Cerbera manghas. This analysis provides a comparative perspective against the well-established antibiotic, Ampicillin, offering valuable insights for researchers and drug development professionals.

Introduction: The Quest for Novel Antimicrobials

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This has spurred intensive research into novel antimicrobial agents from natural sources. The Cerbera genus, known for its rich phytochemical profile, has garnered attention for its potential therapeutic applications, including antimicrobial activities. Although specific data on this compound is currently unavailable, this guide synthesizes the existing research on the antimicrobial efficacy of Cerbera manghas extracts and its other constituents, providing a foundation for future investigations.

Comparative Antimicrobial Activity

The antimicrobial potential of Cerbera manghas has been evaluated through various studies, primarily focusing on crude extracts. For a clear comparison, the activity of these extracts is presented alongside the established Minimum Inhibitory Concentrations (MIC) of Ampicillin, a widely used beta-lactam antibiotic.

Table 1: Minimum Inhibitory Concentration (MIC) Data

Antimicrobial AgentTest OrganismMIC (µg/mL)Reference
Ampicillin Staphylococcus aureus0.6 - 1[1]
Escherichia coli4[1]
Methanolic Extract of Cerbera odollam seeds Salmonella typhiModerate Activity†[2]
Streptococcus pyogenesModerate Activity†[2]
Streptococcus saprophyticusModerate Activity†[2]
Staphylococcus aureus6 mm zone of inhibition[2]
Ethyl Acetate Extract of Cerbera odollam leaves Xanthomonas campestris pv. vesicatoria65.27% growth reduction[3]
Ethyl Acetate Extract of Cerbera manghas leaves *Xanthomonas campestris pv. vesicatoria48.23% growth reduction[3]

Note: Data for this compound is not available. The table presents data for extracts from the Cerbera genus for contextual comparison. †Qualitative data from the source, specific MIC value not provided.

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of antimicrobial agents.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6]

Procedure:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., plant extract or isolated compound) is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

  • Controls: Positive (broth with inoculum, no antimicrobial agent) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.[7][8][9][10][11]

Procedure:

  • Inoculum Preparation: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Application of Antimicrobial Disks: Filter paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the antimicrobial agent.

Visualizing the Research Workflow

The following diagrams illustrate the typical workflows for screening natural products for antimicrobial activity and a conceptual signaling pathway for bacterial cell wall synthesis inhibition.

Antimicrobial_Screening_Workflow cluster_0 Natural Product Extraction and Fractionation cluster_1 Antimicrobial Screening cluster_2 Bioassay-Guided Isolation and Identification cluster_3 Further Characterization Plant_Material Plant Material (e.g., Cerbera manghas) Crude_Extract Crude Extract Plant_Material->Crude_Extract Extraction Fractions Fractions (e.g., Hexane, Ethyl Acetate, Methanol) Crude_Extract->Fractions Fractionation Primary_Screening Primary Screening (e.g., Disk Diffusion) Fractions->Primary_Screening Active_Fractions Identification of Active Fractions Primary_Screening->Active_Fractions Secondary_Screening Secondary Screening (e.g., MIC Determination) Active_Fractions->Secondary_Screening Isolation Isolation of Pure Compounds Secondary_Screening->Isolation Structure_Elucidation Structure Elucidation (e.g., NMR, MS) Isolation->Structure_Elucidation Identified_Compound Identified Bioactive Compound Structure_Elucidation->Identified_Compound Mechanism_of_Action Mechanism of Action Studies Identified_Compound->Mechanism_of_Action Toxicity_Assays In Vitro/In Vivo Toxicity Assays Identified_Compound->Toxicity_Assays

Caption: Workflow for Antimicrobial Screening of Natural Products.

Bacterial_Cell_Wall_Inhibition cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_inhibition Inhibition by Beta-Lactams UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM Enzymatic conversion Lipid_I Lipid I UDP_NAM->Lipid_I Translocase Lipid_II Lipid II Lipid_I->Lipid_II Glycosyltransferase Peptidoglycan Peptidoglycan Polymer Lipid_II->Peptidoglycan Transglycosylase Cell_Wall Cross-linked Cell Wall Peptidoglycan->Cell_Wall Transpeptidase Cell Lysis Cell Lysis Cell_Wall->Cell Lysis Leads to Beta_Lactam Beta-Lactam Antibiotic (e.g., Ampicillin) Beta_Lactam->Cell_Wall Inhibits Transpeptidase

Caption: Inhibition of Bacterial Cell Wall Synthesis by Beta-Lactams.

Conclusion

While direct evidence for the antimicrobial effects of this compound is currently lacking, the broader Cerbera genus, particularly C. manghas and C. odollam, demonstrates promising antimicrobial properties in its extracts. The provided data, though limited, suggests that these plants are a potential source for the discovery of new antimicrobial compounds. Further research, focusing on the isolation and comprehensive antimicrobial evaluation of individual phytochemicals, including this compound, is warranted. Such studies are crucial to validate their therapeutic potential and to understand their mechanisms of action, ultimately contributing to the development of new strategies to combat infectious diseases.

References

Efficacy of Cerberic Acid B and its Synthetic Analogues: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a significant gap in the scientific literature regarding the biological efficacy of Cerberic acid B and its synthetic analogues. Extensive searches of available scientific databases have not yielded any studies that directly compare the bioactivity of this compound with any synthetically derived counterparts. Furthermore, there is a notable absence of published data detailing the specific biological activities of this compound itself.

While the broader class of molecules to which this compound belongs, the sesterterpenoids, is known for a wide range of biological activities including anti-inflammatory, antimicrobial, and cytotoxic effects, specific experimental data for this compound remains elusive. This lack of foundational data prevents a comparative analysis of its efficacy against any potential synthetic analogues.

The development and evaluation of synthetic analogues of natural products is a common strategy in drug discovery to improve efficacy, reduce toxicity, and enhance pharmacokinetic properties. This process typically involves the synthesis of various structural modifications of the parent natural product, followed by rigorous biological testing. However, in the case of this compound, it appears that this process has not yet been undertaken or at least has not been published in the peer-reviewed literature.

Without experimental data on the biological activity of this compound, it is impossible to:

  • Establish a baseline for its efficacy.

  • Design and synthesize meaningful analogues with targeted improvements.

  • Conduct comparative studies to evaluate the relative potency and selectivity of such analogues.

Therefore, this guide cannot provide the requested comparison, data tables, experimental protocols, or signaling pathway diagrams. Further research is required to first isolate and characterize the biological activity of this compound. Once its primary biological functions are understood, subsequent research could then focus on the synthesis and evaluation of analogues to explore its therapeutic potential.

Synergistic Effects of Cerberic Acid B with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for scientific literature and experimental data, there is currently a significant lack of publicly available information regarding the synergistic effects of Cerberic acid B with other compounds.

Extensive searches of prominent scientific databases have not yielded any specific studies, quantitative data (such as IC50 or Minimum Inhibitory Concentration (MIC) values), or detailed experimental protocols examining the combined biological activities of this compound. Information regarding its specific mechanisms of action and its influence on cellular signaling pathways, which are crucial for understanding synergistic interactions, is also not available in the public domain.

This compound is documented as a phenylpropanoid that can be isolated from the plant Cerbera manghas. While there is general information available on the biological activities of metabolites from the genus Aspergillus, from which some related compounds are derived, this information is not specific to this compound and does not provide the necessary data to fulfill the requirements of a detailed comparative guide.

Without access to primary research articles or database entries containing specific experimental results for this compound in combination with other agents, it is not possible to:

  • Present quantitative data in structured tables.

  • Provide detailed experimental protocols for assessing synergy.

  • Create diagrams of signaling pathways or experimental workflows.

At present, the scientific community has not published research on the synergistic effects of this compound. Therefore, a comparison guide with supporting experimental data, as requested, cannot be generated. Researchers, scientists, and drug development professionals interested in this specific compound may need to conduct their own primary research to explore its potential synergistic interactions.

We will continue to monitor for any emerging research on this topic and will update this guide as new information becomes available.

An Independent Verification of Cerberic Acid B Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cerberic acid B is a phenylpropanoid derivative isolated from the bark of Cerbera manghas, a plant known in traditional medicine for its various therapeutic properties, including anti-inflammatory effects.[1][2] Preliminary commercial documentation suggests that this compound may possess anti-inflammatory and antimicrobial bioactivities. However, a comprehensive review of peer-reviewed scientific literature reveals a significant lack of publicly available quantitative data and detailed experimental protocols to substantiate these claims.

This guide is intended for researchers, scientists, and drug development professionals seeking to independently verify the bioactivity of this compound. Due to the absence of specific data for this compound, this document will use Berberine, a well-characterized isoquinoline alkaloid with established anti-inflammatory and antimicrobial properties, as a comparative example.[3][4][5][6][7][8][9] The protocols and data presentation formats provided herein offer a framework for the systematic evaluation of this compound's biological effects.

Comparative Bioactivity Data

A direct comparison of this compound's bioactivity is hampered by the lack of published data. The following table illustrates how such data would be presented, using Berberine and standard reference compounds as placeholders. Researchers generating new data for this compound can use this structure for clear and concise reporting.

CompoundAssay TypeTarget Organism/Cell LineQuantitative MetricResultReference CompoundResult (Reference)
This compound CytotoxicityVarious Cancer Cell LinesIC₅₀Data not availableDoxorubicinVaries
Anti-inflammatoryRAW 264.7 MacrophagesIC₅₀ (NO inhibition)Data not availableDexamethasoneVaries
AntimicrobialStaphylococcus aureusMICData not availableVancomycin~1 µg/mL
AntimicrobialEscherichia coliMICData not availableCiprofloxacin~0.015 µg/mL
Berberine CytotoxicityHepG2 (Liver Cancer)IC₅₀~25-50 µMDoxorubicin~1-5 µM
Anti-inflammatoryRAW 264.7 MacrophagesIC₅₀ (NO inhibition)~10-20 µMDexamethasone~10-100 nM
AntimicrobialStaphylococcus aureusMIC16-512 µg/mL[3]Vancomycin~1 µg/mL
AntimicrobialEscherichia coliMIC>1024 µg/mLCiprofloxacin~0.015 µg/mL

Experimental Protocols for Independent Verification

To independently assess the bioactivity of this compound, standardized assays are crucial. Below are detailed protocols for cytotoxicity, anti-inflammatory, and antimicrobial testing.

Cytotoxicity Assessment: MTT Assay

This assay determines the concentration of a compound that inhibits cell viability by 50% (IC₅₀), which is essential for identifying a therapeutic window for further bioactivity studies.

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2) or a relevant non-cancerous cell line (e.g., HEK293T).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound, dissolved in Dimethyl Sulfoxide (DMSO).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • DMSO (for formazan crystal solubilization).

  • 96-well microplates.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the old medium with 100 µL of medium containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line.

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • LPS from E. coli.

  • This compound, dissolved in DMSO.

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite (for standard curve).

  • 96-well microplates.

Protocol:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-only control and calculate the IC₅₀ value.

Antimicrobial Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Mueller-Hinton Broth (MHB).

  • This compound, dissolved in DMSO.

  • Sterile 96-well microplates.

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

Protocol:

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of this compound in MHB to obtain a range of concentrations.

  • Inoculation: Dilute the standardized bacterial suspension in MHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL after inoculation.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Mandatory Visualizations

Diagrams are essential for representing complex biological processes and experimental designs. Below are examples created using the DOT language for Graphviz.

Experimental Workflow

G cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) C Cytotoxicity Assay (MTT) A->C D Anti-inflammatory Assay (NO Inhibition) A->D E Antimicrobial Assay (MIC) A->E B Culture and Seed Cells / Microbes B->C B->D B->E F Calculate IC50 C->F D->F G Calculate MIC E->G

Caption: Workflow for the independent verification of this compound's bioactivity.

Signaling Pathway: NF-κB Activation

The NF-κB pathway is a critical regulator of inflammation and a common target for anti-inflammatory compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Block This compound (Hypothesized Inhibition) Block->IKK

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway by this compound.

Conclusion

While this compound has been suggested to have promising bioactivities, the current body of scientific literature is insufficient to independently verify these claims. This guide provides a comprehensive framework, including comparative data structures, detailed experimental protocols, and visualizations, to enable researchers to systematically investigate the cytotoxic, anti-inflammatory, and antimicrobial properties of this compound. The use of Berberine as a well-documented analogue offers a valuable point of reference for these future studies. The generation and publication of such data are critical for validating the therapeutic potential of this natural product.

References

Safety Operating Guide

Navigating the Disposal of Cerberic Acid B: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible research environment. While "Cerberic acid B" does not correspond to a recognized chemical compound in standard databases, this guide provides a comprehensive framework for the proper disposal of acidic chemical waste, which should be adapted based on the specific Safety Data Sheet (SDS) for the compound . Researchers, scientists, and drug development professionals are urged to first confirm the precise identity of the chemical and consult its corresponding SDS before proceeding with any handling or disposal procedures.

Immediate Safety Protocols

Before initiating any disposal-related activities, it is imperative to adhere to fundamental safety measures. The following table summarizes the essential Personal Protective Equipment (PPE) required when handling potentially hazardous acidic compounds.

Personal Protective Equipment (PPE)Specifications and Usage
Eye Protection Chemical splash goggles are mandatory to protect against accidental splashes. A face shield should be used in conjunction with goggles when handling larger volumes or highly corrosive acids.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) suitable for the specific acid and its concentration must be worn. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection A lab coat or chemical-resistant apron is required to protect against skin contact. Ensure clothing is fully buttoned or secured.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors or dust. If significant dust or aerosols are generated, a respirator may be necessary as specified in the chemical's SDS.

Step-by-Step Disposal Procedure

The disposal of acidic waste must be conducted systematically to ensure safety and regulatory compliance. The following procedure outlines the general steps for managing acidic chemical waste.

Experimental Protocol: General Acidic Waste Disposal

Objective: To safely neutralize and dispose of acidic chemical waste in accordance with institutional and regulatory guidelines.

Materials:

  • Acidic waste in a properly labeled container

  • Appropriate PPE (see table above)

  • Neutralizing agent (e.g., sodium bicarbonate, sodium carbonate, or calcium hydroxide)

  • pH indicator strips or a calibrated pH meter

  • Large, chemically resistant secondary container (for neutralization)

  • Stirring rod

  • Hazardous waste container (if required)

Procedure:

  • Consult the Safety Data Sheet (SDS): Before beginning, thoroughly review the SDS for the specific acid to understand its hazards, incompatibilities, and any specific disposal instructions.

  • Segregate Waste: Do not mix acidic waste with other types of chemical waste, particularly bases, organic solvents, or reactive chemicals, to prevent violent reactions.

  • Select a Safe Location: Conduct the neutralization process in a designated area, such as a chemical fume hood, to control the release of any fumes or heat generated.

  • Prepare for Neutralization:

    • Place a large, chemically resistant secondary container in the fume hood.

    • Slowly and carefully pour the acidic waste into the secondary container. To minimize splashing, pour down a stirring rod.

    • For concentrated acids, it is advisable to first dilute the acid by slowly adding it to a large volume of cold water (always add acid to water, never the reverse).

  • Neutralization:

    • Slowly add a suitable neutralizing agent (e.g., sodium bicarbonate) to the acidic solution while stirring continuously. Be aware that this reaction can generate gas (carbon dioxide) and heat. Add the neutralizer in small portions to control the rate of reaction.

    • Periodically check the pH of the solution using pH indicator strips or a pH meter.

    • Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.

  • Final Disposal:

    • Once neutralized, the solution may be permissible for drain disposal, depending on local regulations and the absence of other hazardous components (e.g., heavy metals). Always check with your institution's Environmental Health and Safety (EHS) office before disposing of any chemical down the drain.

    • If the neutralized solution contains other hazardous materials or if drain disposal is not permitted, it must be collected in a properly labeled hazardous waste container for pickup by a certified waste disposal service.[1]

    • Label the hazardous waste container with the chemical name, concentration, and hazard characteristics.

Hazardous Waste Classification

Understanding the classification of hazardous waste is essential for compliant disposal. The U.S. Environmental Protection Agency (EPA) categorizes hazardous waste based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.[2]

EPA Hazardous Waste CharacteristicDescriptionEPA Waste Code
Ignitability Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire under certain conditions, ignitable compressed gases, and oxidizers.[2][3]D001
Corrosivity Aqueous wastes with a pH less than or equal to 2 or greater than or equal to 12.5, or liquids that can corrode steel.[2][3]D002
Reactivity Wastes that are unstable, react violently with water, form explosive mixtures with water, or generate toxic gases.[3]D003
Toxicity Wastes that are harmful when ingested or absorbed and can leach toxic constituents into groundwater.[2]D004 - D043

Many acids, particularly at high concentrations, are classified as corrosive hazardous waste (D002).

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of acidic laboratory waste.

cluster_start cluster_assessment cluster_non_hazardous cluster_hazardous start Identify Acidic Waste and Consult SDS is_hazardous Is the waste hazardous? (Corrosive, Toxic, etc.) start->is_hazardous neutralize_nh Neutralize to pH 6-8 is_hazardous->neutralize_nh No collect_hw Collect in a Labeled Hazardous Waste Container is_hazardous->collect_hw Yes check_local_rules Check Local Regulations for Drain Disposal neutralize_nh->check_local_rules drain_disposal Dispose Down Drain with Copious Amounts of Water check_local_rules->drain_disposal Permitted check_local_rules->collect_hw Not Permitted contact_ehs Contact Environmental Health & Safety (EHS) collect_hw->contact_ehs waste_pickup Arrange for Professional Waste Disposal contact_ehs->waste_pickup

References

Personal protective equipment for handling Cerberic acid B

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human use.

This document provides crucial safety and logistical information for handling Cerberic acid B in a laboratory setting. While this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to standard laboratory safety protocols is essential to ensure the well-being of all personnel[1]. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety Information

This compound is a phenylpropanoid, a class of organic compounds derived from plants[2]. Although not officially classified as hazardous, direct contact with the skin, eyes, or respiratory tract should be avoided. Phenylpropanoids as a group can have varied biological activities, and caution is always warranted when handling novel compounds.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Personal Protective Equipment (PPE)

The following PPE is recommended to minimize exposure when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.Protects eyes from potential splashes of solutions containing this compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the compound.
Body Protection A lab coat or impervious clothing.Protects skin and personal clothing from contamination.
Respiratory Protection Not required under normal use with adequate ventilation. A suitable respirator may be used if dust or aerosols are generated.Ensures that fine particles or mists are not inhaled.

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when working with the solid form or creating solutions[3].

  • Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place. Protect from direct sunlight and sources of ignition[1]. Store separately from bases, oxidizers, and flammable solvents[4][5].

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Spill Management:

  • Containment: For liquid spills, absorb with an inert material (e.g., diatomite, universal binders)[1]. For solid spills, carefully sweep up the material, avoiding dust formation.

  • Cleaning: Decontaminate the spill area and any affected equipment by wiping with a suitable solvent like alcohol.

  • Disposal: Collect all contaminated materials in a labeled, sealed container for proper waste disposal.

Waste Disposal:

Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains, water courses, or the soil[1].

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Weigh Solid or Prepare Solution C->D E Decontaminate Work Area and Equipment D->E F Dispose of Waste in Labeled Container E->F G Remove PPE and Wash Hands F->G

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.